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  • Product: 2-Methoxy-5-phenyl-1,3,4-thiadiazole
  • CAS: 1925-69-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-phenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Interest in 2-Methoxy-5-phenyl-1,3,4-thiadiazole The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Interest in 2-Methoxy-5-phenyl-1,3,4-thiadiazole

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a prevalent feature in a variety of therapeutic agents.[3][4] Its derivatives have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7] The introduction of a methoxy group at the 2-position and a phenyl group at the 5-position of the thiadiazole ring, as in 2-methoxy-5-phenyl-1,3,4-thiadiazole, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and potential as a drug candidate.

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-5-phenyl-1,3,4-thiadiazole, including its synthesis, spectroscopic characterization, and predicted biological and pharmacokinetic profiles. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and computational predictions to offer a robust and scientifically grounded resource for researchers in drug discovery and development.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data for 2-Methoxy-5-phenyl-1,3,4-thiadiazole, computational methods provide valuable insights into its likely characteristics.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₈N₂OSDefines the elemental composition.
Molecular Weight 192.24 g/mol Influences diffusion and transport across biological membranes.
Melting Point Not availableImportant for formulation and stability.
Boiling Point Not availableRelevant for purification and handling.
Solubility Not availableAffects bioavailability and formulation.
pKa Not availableDetermines the ionization state at physiological pH, impacting solubility and receptor binding.
LogP Not availableA measure of lipophilicity, which influences membrane permeability and distribution.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for 1,3,4-thiadiazole derivatives suggest that they generally possess drug-like properties.[8][9][10] These studies indicate that compounds of this class are likely to have good oral bioavailability and membrane permeability.[8]

Synthesis of 2-Methoxy-5-phenyl-1,3,4-thiadiazole: A Plausible Synthetic Route

While a specific synthesis for 2-Methoxy-5-phenyl-1,3,4-thiadiazole is not extensively documented, a plausible and efficient synthetic pathway can be proposed based on established methodologies for the synthesis of 2-alkoxy-5-aryl-1,3,4-thiadiazoles.[11][12] A common and effective method involves the cyclization of a thiosemicarbazide precursor.[13][14][15]

A proposed synthetic scheme is as follows:

Synthesis of 2-Methoxy-5-phenyl-1,3,4-thiadiazole cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization to Thione cluster_2 Step 3: Methylation Benzoyl_chloride Benzoyl Chloride Intermediate_1 1-Benzoylthiosemicarbazide Benzoyl_chloride->Intermediate_1 Pyridine Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate_1 Intermediate_1_ref 1-Benzoylthiosemicarbazide Thione 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione Intermediate_1_ref->Thione H2SO4 Thione_ref 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione Final_Product 2-Methoxy-5-phenyl-1,3,4-thiadiazole Thione_ref->Final_Product CH3I, Base

Caption: Proposed synthetic pathway for 2-Methoxy-5-phenyl-1,3,4-thiadiazole.

Experimental Protocol:

Step 1: Synthesis of 1-Benzoylthiosemicarbazide

  • Dissolve thiosemicarbazide in a suitable solvent such as pyridine.

  • Slowly add benzoyl chloride to the solution at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and dry the resulting solid to obtain 1-benzoylthiosemicarbazide.

Step 2: Synthesis of 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione

  • Carefully add 1-benzoylthiosemicarbazide portion-wise to cold, concentrated sulfuric acid.

  • Allow the mixture to stir at room temperature for a specified period to facilitate cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the thione derivative.

  • Filter, wash thoroughly with water until neutral, and dry the product.

Step 3: Synthesis of 2-Methoxy-5-phenyl-1,3,4-thiadiazole

  • Suspend 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione in a suitable solvent like ethanol or acetone.

  • Add a base, such as sodium hydroxide or potassium carbonate, to the suspension.

  • Add methyl iodide dropwise to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into water to precipitate the final product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-Methoxy-5-phenyl-1,3,4-thiadiazole.

Spectroscopic Characterization: Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl and methoxy groups.

  • Phenyl protons: A multiplet in the aromatic region, typically between δ 7.4 and 8.0 ppm. The protons ortho to the thiadiazole ring are likely to be the most downfield.

  • Methoxy protons: A sharp singlet at approximately δ 4.0-4.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Thiadiazole ring carbons: Two distinct signals are expected for the C2 and C5 carbons of the thiadiazole ring. The carbon attached to the methoxy group (C2) would likely appear around δ 165-170 ppm, while the carbon attached to the phenyl group (C5) would be in a similar downfield region.[23]

  • Phenyl carbons: Four signals are anticipated in the aromatic region (δ 125-135 ppm), corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.

  • Methoxy carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.24 g/mol ). Key fragmentation patterns would likely involve the loss of the methoxy group, cleavage of the thiadiazole ring, and fragmentation of the phenyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C=N stretching (thiadiazole ring): A strong absorption band around 1600-1650 cm⁻¹.

  • C-O stretching (methoxy group): A characteristic band in the region of 1250-1050 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Potential Biological and Pharmacological Profile

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, and its derivatives have been extensively investigated for a wide range of biological activities.

Biological Activities of 1,3,4-Thiadiazole Derivatives Thiadiazole_Core 1,3,4-Thiadiazole Core Antimicrobial Antimicrobial Activity Thiadiazole_Core->Antimicrobial Anticancer Anticancer Activity Thiadiazole_Core->Anticancer Anti_inflammatory Anti-inflammatory Activity Thiadiazole_Core->Anti_inflammatory Anticonvulsant Anticonvulsant Activity Thiadiazole_Core->Anticonvulsant

Caption: Major biological activities associated with the 1,3,4-thiadiazole scaffold.

Anticipated Biological Activities:
  • Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[3][4] The presence of the lipophilic phenyl group and the methoxy group in the target molecule may enhance its ability to penetrate microbial cell membranes.

  • Anticancer Activity: The 1,3,4-thiadiazole ring is a component of several compounds with demonstrated anticancer activity.[7][24] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. The specific substitution pattern of 2-methoxy-5-phenyl-1,3,4-thiadiazole could lead to novel interactions with anticancer targets.

  • Anti-inflammatory Activity: Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]

  • Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus has been identified as a key pharmacophore in the development of anticonvulsant agents.[5][25]

Conclusion and Future Directions

2-Methoxy-5-phenyl-1,3,4-thiadiazole represents a promising, yet underexplored, molecule within the pharmacologically significant class of 1,3,4-thiadiazoles. While direct experimental data is scarce, this guide provides a comprehensive, predictive overview of its physicochemical properties, a plausible synthetic strategy, and its expected spectroscopic and biological profiles based on established knowledge of related compounds.

Future research should focus on the experimental validation of the predicted properties. The synthesis and purification of 2-methoxy-5-phenyl-1,3,4-thiadiazole will be the first critical step, followed by thorough spectroscopic characterization to confirm its structure. Subsequent in-vitro and in-vivo studies are warranted to explore its potential antimicrobial, anticancer, and other pharmacological activities. Such investigations will be instrumental in determining the therapeutic potential of this intriguing heterocyclic compound.

References

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  • Patel, K. D., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S2733-S2740. [Link]

  • Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS omega, 7(49), 45091–45103. [Link]

  • El-Emam, A. A. (2005). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
  • Lopes, J. F., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 30(17), 3845. [Link]

  • 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (2018). Semantic Scholar.
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  • Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules (Basel, Switzerland), 22(3), 405. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2025). Green Efficient Synthesis of[5][8][25]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS omega, 10(33), 33601–33614. [Link]

  • Kim, T. H., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS combinatorial science, 18(8), 468–474. [Link]

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Exploratory

The Versatile Scaffold: A Technical Guide to the Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its inherent properties, such as high aromaticity, in vivo stability, and the ability of its mesoionic forms to traverse cellular membranes, make it a privileged scaffold for the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse pharmacological activities of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship insights.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of 1,3,4-thiadiazole derivatives is the induction of apoptosis. This is often achieved through the intrinsic or mitochondrial pathway, which involves the modulation of the Bax/Bcl-2 protein ratio. An increase in the pro-apoptotic Bax protein disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, the key executioner caspases.[4]

Furthermore, these compounds have been shown to induce cell cycle arrest at various phases, including G0/G1, G1/S, and G2/M, thereby preventing cancer cell proliferation.[1][2] Some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK1, which are crucial for cell cycle progression.[5] The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine allows it to interfere with DNA and RNA synthesis, further contributing to its anticancer effects.[6][7]

Thiadiazole 1,3,4-Thiadiazole Derivative Bax ↑ Bax/Bcl-2 ratio Thiadiazole->Bax CellCycle Cell Cycle Progression Thiadiazole->CellCycle Inhibition Mito Mitochondrial Membrane Disruption Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest Cell Cycle Arrest (G0/G1, G2/M) CellCycle->Arrest

Caption: Anticancer mechanism of 1,3,4-thiadiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing varying concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Derivative Type Cancer Cell Line IC50 (µM) Reference
5-substituted-2-amino-1,3,4-thiadiazoleMCF-7 (Breast)3.85 - 23.29[1][4]
1,3,4-Thiadiazole-2-amideC6 (Glioma)18.50 - 50.66[2]
Imidazo[2,1-b]-1,3,4-thiadiazoleA549 (Lung)2.58 - 6.47[7]

Table 1: Cytotoxic activity of selected 1,3,4-thiadiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[10][11] Their versatility makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial mechanism of 1,3,4-thiadiazoles can vary. For some derivatives, the formation of a mesoionic system is proposed to enhance their ability to penetrate the outer membrane of bacteria.[12] Once inside, they can interfere with essential cellular processes. For certain Gram-negative bacteria, these compounds can induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[12] The thiadiazole ring's structural similarity to other essential biomolecules may also allow it to inhibit key microbial enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: From a fresh culture, prepare a standardized suspension of the test microorganism in sterile saline.[10]

  • Preparation of Test Compounds: Dissolve the 1,3,4-thiadiazole compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions of the stock solution in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[10]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.[10]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[10]

  • Reading and Interpretation: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Derivative Type Microorganism MIC (µg/mL) Reference
Tetranorlabdane derivativeBacillus polymyxa2.5[14]
Chiral derivativeStaphylococcus aureus-[14]
Thiophene-substitutedEscherichia coli-[14]
Benzimidazole derivativePseudomonas aeruginosa-[14]

Table 2: Antimicrobial activity of selected 1,3,4-thiadiazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties, making them potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15][16]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A key mechanism underlying the anti-inflammatory activity of 1,3,4-thiadiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15][17][18] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the cytoprotective COX-1 enzyme.[15][16]

InflammatoryStimulus Inflammatory Stimulus COX2 COX-2 Enzyme InflammatoryStimulus->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->COX2 Inhibition

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[19][20]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.[20]

  • Compound Administration: Administer the 1,3,4-thiadiazole derivatives orally or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[20]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[20]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[21]

Anticonvulsant Activity: Modulating Neuronal Excitability

The 1,3,4-thiadiazole scaffold is present in several established anticonvulsant drugs and continues to be a source of new drug candidates for the treatment of epilepsy.[22][23]

Mechanism of Action: Enhancing GABAergic Inhibition and Carbonic Anhydrase Inhibition

A primary mechanism for the anticonvulsant activity of 1,3,4-thiadiazole derivatives is their interaction with the GABAergic system.[22][23] They can enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal firing.[22][23]

Additionally, some 1,3,4-thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrase (CA), an enzyme involved in regulating pH and ion balance in the brain.[24][25] Inhibition of CA can lead to an accumulation of carbonic acid, which is thought to have a stabilizing effect on neuronal membranes and contribute to the anticonvulsant effect.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[26][27]

Step-by-Step Methodology:

  • Animal Preparation: Use mice or rats, and administer the test compounds intraperitoneally at various doses.[26]

  • Application of Electrical Stimulus: At a predetermined time after drug administration (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.[26][28]

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.[26]

  • Data Analysis: The anticonvulsant activity is determined by the ability of the compound to abolish the tonic hind limb extension. The median effective dose (ED50) can be calculated.[29]

cluster_0 Experimental Workflow Start Start Administer Administer Test Compound to Animal Start->Administer Wait Wait for Pretreatment Time Administer->Wait Stimulate Apply Maximal Electroshock Wait->Stimulate Observe Observe for Tonic Hind Limb Extension Stimulate->Observe Analyze Analyze Data (Presence/Absence of Seizure) Observe->Analyze End End Analyze->End

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of diseases. The insights into their mechanisms of action and the standardized protocols for their evaluation presented in this guide are intended to empower researchers and drug development professionals in their quest for novel and effective therapeutics. Further exploration of structure-activity relationships and the development of more targeted derivatives hold the promise of yielding next-generation drugs with improved efficacy and safety profiles.

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential anticancer and antimicrobial properties.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential anticancer and antimicrobial properties.[1][2] 2-Methoxy-5-phenyl-1,3,4-thiadiazole is a novel compound belonging to this promising class. However, before any therapeutic potential can be realized, a rigorous toxicological evaluation is imperative. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of this compound. We will detail a tiered, logical progression of assays, beginning with robust in vitro methods to assess cytotoxicity and genotoxicity, followed by a foundational in vivo study for acute oral toxicity. This approach, rooted in established regulatory guidelines, aims to build a foundational safety profile for the molecule while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The protocols herein are designed to be self-validating, with explanations of the causal science behind each experimental choice to empower researchers in drug development.

Introduction: The Rationale for a Tiered Toxicity Evaluation

The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological activities.[3] Numerous analogues have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial strains.[4][5] This widespread biological activity underscores the need for early and systematic safety assessment of any new derivative. A compound's journey from a promising "hit" to a viable drug candidate is contingent on a favorable therapeutic window—maximizing efficacy while minimizing toxicity.

Preliminary toxicity screening serves as the first critical gatekeeper in this process. Its purpose is not to provide an exhaustive characterization of all possible adverse effects, but rather to identify major toxicological liabilities early, saving time and resources. We advocate for a tiered strategy:

  • Tier 1: In Vitro Cytotoxicity: To determine the concentration at which the compound causes direct cell death. This is the most fundamental toxicity assessment.

  • Tier 2: In Vitro Genotoxicity: To assess the compound's potential to mutate genetic material, a significant red flag for potential carcinogenicity.

  • Tier 3: In Vivo Acute Oral Toxicity: To understand the systemic effects of a single, high-dose exposure in a living organism and to classify the compound's hazard level.

This guide will provide detailed methodologies for each tier, enabling a thorough preliminary evaluation of 2-Methoxy-5-phenyl-1,3,4-thiadiazole.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in toxicological screening is to determine if and at what concentration the test compound is toxic to living cells.[6][7] We employ a dual-endpoint strategy to create a more robust and reliable dataset. By using two assays that measure different cellular processes, we can more confidently assess the cytotoxic potential.

A Dual-Endpoint Strategy: Rationale and Selection
  • MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[11] This assay provides a measure of overall cell health and proliferation.

  • LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (necrosis). An increase in LDH activity in the supernatant is a direct indicator of cell lysis and loss of membrane integrity.

Using both assays provides complementary information. A compound could, for example, inhibit metabolic activity without immediately lysing the cell membrane. This dual approach ensures such nuanced effects are not missed.

Experimental Design
  • Cell Line Selection: To assess for potential selective toxicity, a panel of cell lines is crucial.[12] We recommend:

    • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cell model, a primary site of drug metabolism and potential toxicity.

    • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line to assess general cytotoxicity and compare against cancer cell lines.[8]

  • Dose-Response Curve: Cells will be treated with serial dilutions of 2-Methoxy-5-phenyl-1,3,4-thiadiazole (e.g., 0.1 µM to 100 µM) for a set period (e.g., 24 or 48 hours) to determine the half-maximal inhibitory concentration (IC50).[10]

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies.[10][11][13]

  • Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-phenyl-1,3,4-thiadiazole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO, if used) and no-treatment control wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of an MTT solvent (e.g., isopropanol with 0.1% NP-40 and 4 mM HCl) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.[13]

  • Data Analysis: Calculate percent viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Detailed Protocol: LDH Cytotoxicity Assay

This protocol is based on established principles of LDH measurement.[14]

  • Experimental Setup: Seed and treat cells with the test compound as described in steps 1 and 2 of the MTT protocol. Set up three control groups for each cell line:

    • Spontaneous LDH Release: No-treatment control cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Vehicle Control: Cells treated with the compound vehicle.

  • Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at ~500 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[14]

  • Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of a stop solution.[14] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Data Presentation & Visualization

Quantitative data should be summarized to determine the IC50.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Assay Cell Line Exposure Time IC50 (µM)
MTT HepG2 24 hours 45.2
MTT HEK293 24 hours 88.9
LDH HepG2 24 hours 62.5

| LDH | HEK293 | 24 hours | >100 |

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Dual-Endpoint Assays cluster_analysis Data Analysis start Select Cell Lines (e.g., HepG2, HEK293) seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of Test Compound (24/48h) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh read_mtt Read Absorbance (570 nm) mtt->read_mtt read_ldh Read Absorbance (490 nm) ldh->read_ldh calc Calculate % Viability & % Cytotoxicity read_mtt->calc read_ldh->calc ic50 Determine IC50 Value calc->ic50

Workflow for dual-endpoint in vitro cytotoxicity assessment.

Tier 2: In Vitro Genotoxicity - The Ames Test

Genotoxicity assessment is critical to identify compounds that can cause genetic damage, which may lead to cancer.[15] The bacterial reverse mutation assay, or Ames test, is a rapid and widely accepted method for screening for mutagenic potential.[16][17][18]

Principle of the Ames Test

The test utilizes several strains of bacteria (typically Salmonella typhimurium) that carry a mutation rendering them unable to synthesize an essential amino acid, such as histidine (his-).[19] These auxotrophic bacteria cannot grow on a medium lacking histidine. The bacteria are exposed to the test compound, and if the compound is a mutagen, it will cause a second mutation (a reverse mutation) that restores the gene's function.[15] These "revertant" bacteria (his+) will now be able to grow on the histidine-deficient medium, forming visible colonies.[19]

The Critical Role of Metabolic Activation

Many chemicals are not directly mutagenic but become so after being processed by metabolic enzymes in the liver.[19] To mimic this, the assay is run both with and without the addition of a rat liver extract known as the S9 fraction. A positive result in the presence of the S9 fraction indicates that a metabolite of the compound is the mutagenic agent.

Detailed Protocol: Ames Test (Plate Incorporation Method)

This protocol follows the OECD 471 guideline principles.

  • Strain Selection: Use a minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102) to detect different types of mutations.

  • Preparation: Prepare various concentrations of the test compound. Prepare two sets of test tubes for each concentration: one for the assay with S9 mix (+S9) and one without (-S9).

  • Incubation: To each tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of a sterile buffer.

  • Plating: Add 2.0 mL of molten top agar to each tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate (the histidine-deficient medium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Controls: Include a vehicle control (solvent only) and a known positive control for each strain (with and without S9) to ensure the assay is performing correctly.

Data Analysis and Interpretation

A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least double the mean of the vehicle control plates.

Table 2: Hypothetical Ames Test Data for 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Strain Metabolic Activation Compound Conc. (µ g/plate ) Mean Revertants ± SD Mutagenicity Ratio Result
TA100 -S9 0 (Vehicle) 135 ± 12 1.0 Negative
50 142 ± 15 1.1
100 151 ± 11 1.1
TA100 +S9 0 (Vehicle) 141 ± 18 1.0 Negative
50 160 ± 20 1.1
100 155 ± 16 1.1
TA98 +S9 0 (Vehicle) 42 ± 6 1.0 Negative
50 48 ± 8 1.1

| | | 100 | 51 ± 7 | 1.2 | |

Ames_Test_Workflow cluster_assay Plate Incorporation Assay cluster_analysis Analysis start Prepare Test Compound Concentrations & Bacterial Cultures (e.g., TA98, TA100) mix_s9_neg Mix: Bacteria + Compound + Buffer (-S9) start->mix_s9_neg mix_s9_pos Mix: Bacteria + Compound + S9 Mix (+S9) start->mix_s9_pos add_agar Add Top Agar, Vortex, and Pour onto Minimal Glucose Agar Plates mix_s9_neg->add_agar mix_s9_pos->add_agar incubate Incubate Plates (37°C, 48-72h) add_agar->incubate count Count Revertant Colonies incubate->count compare Compare to Vehicle Control count->compare result Determine Mutagenic Potential (e.g., >2-fold increase?) compare->result

Workflow for the Ames Bacterial Reverse Mutation Test.

Tier 3: In Vivo Preliminary Acute Oral Toxicity (OECD 423)

Following in vitro screening, a preliminary in vivo study is necessary to understand the compound's effects within a complex biological system. The Acute Toxic Class Method (OECD Guideline 423) is a modern, ethical approach that provides sufficient information for hazard classification while minimizing animal use.[20][21][22]

Principle and Rationale

This method involves administering the test substance in a stepwise procedure using a small number of animals at each step.[20] The outcome (mortality or survival) in one step determines the dose for the next step. The primary goal is not to calculate a precise LD50, but to assign the substance to a toxicity class according to the Globally Harmonised System (GHS).[22]

Experimental Design
  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[22] Using a single sex reduces the number of animals required.

  • Dosing: The substance is administered orally via gavage. The test uses fixed starting doses of 5, 50, 300, or 2000 mg/kg body weight.[23]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

Detailed Protocol: OECD Guideline 423
  • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to dosing.

  • Fasting: Animals are fasted overnight prior to administration of the test substance.

  • Dosing: A group of three female rats is dosed with the starting dose (e.g., 300 mg/kg, a common starting point if little is known).

  • Observation: Animals are closely observed for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weights are recorded weekly.

  • Stepwise Procedure: The outcome of the first group determines the next step:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, a further group of three animals is dosed at the next higher or lower dose level according to the guideline's specific flowcharts.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Interpretation and GHS Classification

The pattern of mortality across the tested dose levels allows for classification into one of five GHS categories, which correspond to specific hazard warnings.

Table 3: GHS Classification Based on OECD 423 Outcomes

GHS Category Acute Toxicity Estimate (mg/kg) Outcome Leading to Classification (Example)
1 ≤ 5 2/3 or 3/3 deaths at 5 mg/kg
2 > 5 and ≤ 50 2/3 or 3/3 deaths at 50 mg/kg
3 > 50 and ≤ 300 2/3 or 3/3 deaths at 300 mg/kg
4 > 300 and ≤ 2000 2/3 or 3/3 deaths at 2000 mg/kg

| 5 or Unclassified | > 2000 | 0/3 or 1/3 deaths at 2000 mg/kg |

OECD423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Female Rats Orally start->dose1 observe1 Observe for 14 Days (Mortality & Clinical Signs) dose1->observe1 decision1 Mortality Outcome? observe1->decision1 stop_classify Stop Test & Classify (e.g., GHS Category 3) decision1->stop_classify 2 or 3 Deaths re_dose Dose 3 More Rats at Same or Different Level (per guideline) decision1->re_dose 0 or 1 Death observe2 Observe for 14 Days re_dose->observe2 decision2 Final Mortality Count? observe2->decision2 final_classify Classify Based on Total Outcome decision2->final_classify

Decision-making workflow for the OECD 423 Acute Toxic Class Method.

Summary and Forward Look

This technical guide outlines a robust, tiered approach for the preliminary toxicity screening of 2-Methoxy-5-phenyl-1,3,4-thiadiazole. By systematically evaluating in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity, researchers can build a foundational safety profile for this novel compound.

  • The cytotoxicity assays will establish the compound's IC50, providing a critical benchmark for concentrations to be used in future efficacy studies.

  • The Ames test will serve as a crucial screen for mutagenic potential, a major hurdle in drug development.

  • The OECD 423 study will provide an initial understanding of systemic toxicity and assign a GHS hazard classification, which is essential for safe handling and regulatory purposes.

The collective results from these studies will determine the path forward. A favorable profile—characterized by low cytotoxicity (high IC50), no evidence of mutagenicity, and a low acute toxicity classification (GHS Category 5 or Unclassified)—would strongly support the continued development of 2-Methoxy-5-phenyl-1,3,4-thiadiazole as a potential therapeutic agent and justify progression to more advanced toxicological studies, such as repeated dose toxicity and safety pharmacology.

References

  • MTT Assay Protocol. (n.d.). [Source Not Available].
  • MTT assay protocol. (n.d.). Abcam.
  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Ames Test for Mutagenicity. (2023). Biology LibreTexts.
  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab.
  • Ames Test. (n.d.).
  • MTT Cell Proliferation Assay. (n.d.).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025). Benchchem.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
  • The Ames Test or Bacterial Reverse Mut
  • LDH assay kit guide: Principles and applic
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • Acute oral toxicity test (OECD 423: 2001). (n.d.). IVAMI.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. (n.d.). PubMed.
  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Arabian Journal of Chemistry.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PMC.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. (2022). Chemical Methodologies.

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Exploratory

Decoding the Receptor Binding Affinity of the 2-Methoxy-5-phenyl-1,3,4-thiadiazole Scaffold: A Comprehensive Pharmacological Guide

Executive Summary In modern medicinal chemistry, the 1,3,4-thiadiazole nucleus has emerged as a privileged mesoionic scaffold capable of interacting with a diverse array of biological targets. Specifically, the 2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,3,4-thiadiazole nucleus has emerged as a privileged mesoionic scaffold capable of interacting with a diverse array of biological targets. Specifically, the 2-methoxy-5-phenyl-1,3,4-thiadiazole motif represents a highly optimized pharmacophore. The strategic placement of a methoxy group provides a critical hydrogen-bond acceptor and fine-tunes lipophilicity, while the 5-phenyl substitution facilitates deep insertion into hydrophobic receptor pockets via π−π stacking. This whitepaper dissects the binding affinity landscapes of this motif across key enzymes and receptors, detailing the causality behind experimental validation protocols.

Target Binding Landscapes

The binding affinity of the 2-methoxy-5-phenyl-1,3,4-thiadiazole scaffold is dictated by its ability to act as a versatile bioisostere, effectively mimicking endogenous ligands or established inhibitors while resisting metabolic degradation.

A. Monoamine Oxidase (MAO-A and MAO-B)

While traditionally classified as mitochondrial enzymes rather than classical membrane receptors, MAOs possess highly specific binding cavities that are heavily targeted in neuropharmacology. Structure-activity relationship (SAR) studies have demonstrated that incorporating the exact 2-methoxy-5-phenyl-1,3,4-thiadiazole motif at the C7-position of coumarin derivatives yields the most potent affinity towards both MAO-A and MAO-B subtypes[1]. The thiadiazole core stabilizes the enzyme-ligand complex within the FAD-containing catalytic site, driven by hydrogen bonding and optimal steric fit, resulting in sub-micromolar to nanomolar half-inhibitory concentrations ( IC50​ )[1].

B. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase (RTK) central to tumor angiogenesis. The 1,3,4-thiadiazole motif acts as a highly effective bioisostere for the central phenyl ring found in clinical Type II kinase inhibitors like sorafenib[2]. By inserting into the hinge region of the ATP-binding pocket, the nitrogen atoms of the thiadiazole moiety form critical hydrogen bonds with residues such as ASN923 and ASP1046[3]. This interaction locks the receptor in the inactive "DFG-out" conformation[2]. Advanced thiadiazole derivatives exhibit remarkable binding affinities, achieving IC50​ values as low as 0.008 µM, matching or exceeding the potency of standard drugs like pazopanib[4].

C. Adenosine A3 Receptor (GPCR)

The adenosine A3 receptor is a G-protein coupled receptor (GPCR) implicated in inflammatory and ischemic pathologies. Derivatives containing the methoxyphenyl-1,3,4-thiadiazole scaffold demonstrate notable antagonist activity. For example, specific regioisomers such as N-(2-(4-methoxyphenyl)-[1,3,4]thiadiazol-5-yl)-acetamide exhibit a Ki​ value of 4.7 µM at human A3 receptors[5]. The binding affinity is driven by hydrophilic interactions between the thiadiazole nitrogen and unique transmembrane residues (e.g., Serine) present in the A3 subtype, which dictates receptor selectivity over A1 and A2A subtypes[5].

Quantitative Binding Data

The following table summarizes the binding affinities of 1,3,4-thiadiazole derivatives across primary targets, illustrating the broad-spectrum applicability of this scaffold.

Target Receptor / EnzymeScaffold / Derivative TypeBinding MetricAffinity ValueMechanism of Action
MAO-A / MAO-B C7-Coumarin (2-methoxy-5-phenyl-1,3,4-thiadiazole) IC50​ Sub-micromolarReversible active site inhibition
VEGFR-2 (RTK) Benzothiazole-1,3,4-thiadiazole hybrid IC50​ 0.008 µM – 0.194 µMType II (DFG-out) ATP-competitive
Adenosine A3 (GPCR) N-(2-(4-methoxyphenyl)-[1,3,4]thiadiazol-5-yl)-acetamide Ki​ 4.7 µMOrthosteric GPCR Antagonism
Adenosine A3 (GPCR) 1,2,4-thiadiazole regioisomer analog Ki​ 0.79 nMOrthosteric GPCR Antagonism

Systems-Level Visualization

BindingWorkflow N1 Compound Synthesis (2-Methoxy-5-phenyl-1,3,4-thiadiazole) N2 In Silico Docking (Binding Pose Prediction) N1->N2 Structural Input N3 In Vitro Screening (Primary Hit Identification) N2->N3 Virtual Hits N4 Radioligand Binding (Ki Determination) N3->N4 Affinity Profiling N5 Surface Plasmon Resonance (Binding Kinetics) N3->N5 Kinetic Profiling N6 Lead Optimization & Structure-Activity Relationship N4->N6 Equilibrium Data N5->N6 Real-time Data

Logical workflow for determining receptor binding affinity of thiadiazole derivatives.

VEGFR2Pathway LIG VEGF Ligand REC VEGFR-2 (Receptor Tyrosine Kinase) LIG->REC Activates ATP ATP Binding Pocket (DFG-out Conformation) REC->ATP Conformational Shift INH 1,3,4-Thiadiazole Inhibitor INH->ATP Competitive Binding PHOS Receptor Autophosphorylation INH->PHOS Blocks Activation ATP->PHOS ATP Hydrolysis DOWN MAPK / ERK Signaling PHOS->DOWN Signal Transduction ANGIO Tumor Angiogenesis DOWN->ANGIO Cellular Response

Mechanism of VEGFR-2 inhibition by 1,3,4-thiadiazole derivatives blocking angiogenesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of binding affinity must rely on self-validating assay systems. Below are the definitive protocols for evaluating the 1,3,4-thiadiazole scaffold against its primary targets.

Protocol A: VEGFR-2 Kinase Inhibition Assay (TR-FRET)

This protocol measures the competitive displacement of ATP by the thiadiazole derivative within the VEGFR-2 kinase domain.

  • Receptor Pre-Incubation: Incubate recombinant human VEGFR-2 kinase domain with the 1,3,4-thiadiazole derivative in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at room temperature.

    • Causality: Thiadiazoles frequently act as Type II inhibitors. Pre-incubation provides the necessary time for the kinase to undergo the slow conformational shift into the inactive "DFG-out" state, preventing an artificial underestimation of binding affinity.

  • Reaction Initiation: Add ATP at a concentration equal to its predetermined Km​ value (e.g., 10 µM) alongside a biotinylated poly-GT substrate.

    • Causality: Running the assay at the Km​ of ATP ensures that the assay is highly sensitive to competitive inhibitors. Using unphysiologically high ATP would outcompete the inhibitor, masking true binding affinity.

  • TR-FRET Detection: Stop the reaction with EDTA and add Europium-labeled anti-phosphotyrosine antibodies and Streptavidin-APC. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Causality: Time-resolved measurements introduce a microsecond delay before reading fluorescence, completely eliminating short-lived background autofluorescence generated by the thiadiazole compounds themselves.

  • System Validation: Calculate the Z'-factor using Sorafenib as a positive control and DMSO as a negative control.

    • Validation Metric: The assay is only considered valid if the Z'-factor is ≥0.6 , proving the signal window is robust enough to distinguish true binding from assay noise.

Protocol B: GPCR Radioligand Binding Assay (Adenosine A3)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the thiadiazole derivative at the A3 receptor.

  • Crude Membrane Preparation: Homogenize CHO cells stably expressing the human Adenosine A3 receptor in ice-cold Tris-HCl buffer and isolate the membrane fraction via ultracentrifugation at 100,000 x g.

    • Causality: GPCRs lose their structural integrity and ligand-binding capabilities if removed from the lipid bilayer. Crude membrane fractions preserve the native 3D conformation of the A3 receptor required for accurate affinity profiling.

  • Isotopic Competition: Incubate 20 µg of membrane protein with a fixed concentration of the radioligand [125I] -AB-MECA (0.1 nM) and varying concentrations of the 1,3,4-thiadiazole derivative (10 pM to 100 µM) for 2 hours at 25°C.

    • Causality: [125I] provides exceptionally high specific activity, which is mandatory for detecting sub-nanomolar binding events and resolving the tight-binding characteristics of highly optimized thiadiazole pharmacophores.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

    • Causality: Rapid filtration instantly separates the bound radioligand from the free radioligand. The speed and cold temperature prevent the dissociation of the receptor-ligand complex, capturing a true snapshot of thermodynamic equilibrium. PEI minimizes non-specific binding to the filter matrix.

  • System Validation: Include wells containing 10 µM of unlabeled IB-MECA to define Non-Specific Binding (NSB).

    • Validation Metric: Specific binding (Total signal minus NSB) must account for >80% of the total signal. The Ki​ is then derived using the Cheng-Prusoff equation.

References

  • Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase Source: MDPI URL:[Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies Source: Semantic Scholar URL:[Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Source: National Center for Biotechnology Information (PMC) URL:[Link]

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Foundational

Cytochrome P450-Mediated Metabolism of 2-Methoxy-5-phenyl-1,3,4-thiadiazole: A Predictive and Mechanistic Guide

Executive Summary The 1,3,4-thiadiazole scaffold is a privileged bioisostere in medicinal chemistry, frequently utilized in the design of antimicrobial, anticancer, and neuroprotective agents[1][2]. However, the pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged bioisostere in medicinal chemistry, frequently utilized in the design of antimicrobial, anticancer, and neuroprotective agents[1][2]. However, the pharmacokinetic viability of derivatives like 2-Methoxy-5-phenyl-1,3,4-thiadiazole heavily depends on their susceptibility to Phase I biotransformation. This technical whitepaper provides an in-depth analysis of the Cytochrome P450 (CYP450)-mediated metabolic pathways governing this compound. By examining the mechanistic causality of O-demethylation and aromatic hydroxylation, and by providing self-validating experimental protocols, this guide serves as a foundational resource for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of thiadiazole-based drug candidates.

Mechanistic Pathways of CYP450 Biotransformation

The metabolic fate of 2-Methoxy-5-phenyl-1,3,4-thiadiazole is dictated by the electronic and steric properties of its functional groups. Human CYP450 enzymes, primarily located in the hepatic endoplasmic reticulum, utilize a highly reactive iron-oxo intermediate (Compound I) to catalyze the oxidative clearance of xenobiotics[3]. For this specific molecule, metabolism diverges into three distinct pathways.

Pathway A: Regioselective O-Demethylation (Major Pathway)

The most kinetically favorable site of metabolism is the 2-methoxy group. Similar to the established metabolic degradation of other methoxythiadiazole pesticides and drugs[4], the methoxy group undergoes rapid O-dealkylation.

  • Causality & Mechanism: The CYP450 Compound I (an Fe IV =O porphyrin radical cation) initiates a Hydrogen Atom Transfer (HAT) from the methyl group. This generates a carbon-centered radical that rapidly recombines with the hydroxyl ligand (oxygen rebound), forming a highly unstable hemiacetal. The hemiacetal spontaneously collapses, releasing formaldehyde and yielding the tautomeric 5-phenyl-1,3,4-thiadiazol-2(3H)-one .

  • Primary Isozymes: CYP2C9 and CYP2D6, which possess active site topologies highly amenable to accommodating planar aromatic systems with pendant alkoxy groups.

Pathway B: Aromatic Hydroxylation of the Phenyl Ring (Moderate Pathway)

The 5-phenyl substituent is susceptible to electrophilic attack by CYP enzymes, leading to the formation of phenolic metabolites.

  • Causality & Mechanism: The electron-rich nature of the phenyl ring invites epoxidation by CYP Compound I, forming an transient arene oxide. Due to the electron-withdrawing nature of the adjacent thiadiazole ring, the arene oxide undergoes an NIH shift (a 1,2-hydride migration) to re-aromatize, predominantly forming 2-Methoxy-5-(4-hydroxyphenyl)-1,3,4-thiadiazole (para-hydroxylation).

  • Primary Isozymes: CYP1A2 (known for metabolizing planar aromatic rings) and CYP3A4[3].

Pathway C: Thiadiazole Ring S-Oxidation (Minor Pathway)

While the 1,3,4-thiadiazole ring is generally robust due to its aromatic stabilization, extreme oxidative stress can lead to heteroatom oxidation[2].

  • Causality & Mechanism: Direct oxygen transfer from CYP3A4 to the sulfur atom yields a thiadiazole S-oxide. This is a reactive intermediate that can either undergo further oxidation to a sulfone or act as a soft electrophile, potentially conjugating with intracellular glutathione (GSH).

MetabolicPathway Parent 2-Methoxy-5-phenyl- 1,3,4-thiadiazole ODemethyl O-Demethylation (CYP2C9 / CYP2D6) Parent->ODemethyl Major Pathway AromHydrox Aromatic Hydroxylation (CYP1A2 / CYP3A4) Parent->AromHydrox Moderate Pathway SOxid S-Oxidation (CYP3A4) Parent->SOxid Minor Pathway Met1 5-Phenyl-1,3,4-thiadiazol- 2(3H)-one ODemethyl->Met1 Met2 2-Methoxy-5-(4-hydroxyphenyl)- 1,3,4-thiadiazole AromHydrox->Met2 Met3 Thiadiazole S-oxide (Reactive Intermediate) SOxid->Met3

Caption: Predicted Phase I CYP450 metabolic pathways for 2-Methoxy-5-phenyl-1,3,4-thiadiazole.

Self-Validating Experimental Protocols for Metabolic Profiling

To empirically validate the metabolic clearance of 2-Methoxy-5-phenyl-1,3,4-thiadiazole, researchers must employ robust, self-validating in vitro assays. The following protocol utilizes Human Liver Microsomes (HLMs) and is designed with internal causality: every reagent addition and control serves a specific, verifiable purpose.

Protocol: HLM Stability and Metabolite Identification Assay

System Self-Validation Design:

  • Negative Control (-NADPH): Validates that substrate depletion is strictly CYP-mediated and not due to chemical instability or non-oxidative enzymes (e.g., esterases).

  • Positive Control (Dextromethorphan/Verapamil): Validates the enzymatic viability of the HLM batch and the efficacy of the NADPH regenerating system.

  • Internal Standard (IS): Corrects for matrix effects and variations in LC-MS/MS injection volumes.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Causality: The pH 7.4 mimics physiological conditions, while Mg 2+ is a critical cofactor for the stabilization of the CYP-reductase complex.

  • Substrate Addition: Spike 2-Methoxy-5-phenyl-1,3,4-thiadiazole (final concentration: 1 µM, keeping organic solvent <0.1% v/v) into the HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP + , 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Causality: A regenerating system is preferred over direct NADPH addition to ensure a constant supply of reducing equivalents, preventing premature reaction plateauing.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (e.g., Tolbutamide, 100 ng/mL). Causality: The high organic content and low temperature instantly denature the CYP enzymes, halting metabolism, while simultaneously precipitating proteins to clean the sample for MS analysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-HRMS/MS (High-Resolution Mass Spectrometry) analysis to quantify parent depletion and identify the m/z shifts corresponding to O-demethylation (-14 Da) and hydroxylation (+16 Da).

Workflow Step1 Step 1: Substrate Incubation HLMs + Buffer (pH 7.4) Step2 Step 2: NADPH Addition Initiate Phase I Metabolism Step1->Step2 Step3 Step 3: Reaction Quenching Ice-cold MeCN + Internal Std Step2->Step3 Step4 Step 4: Centrifugation Protein Precipitation Step3->Step4 Step5 Step 5: LC-HRMS/MS Metabolite ID & Clearance Step4->Step5

Caption: Self-validating experimental workflow for HLM stability and metabolite profiling.

Quantitative Data Presentation

Based on structural alerts and homologous thiadiazole data[1][2], the following table summarizes the anticipated quantitative kinetic parameters for 2-Methoxy-5-phenyl-1,3,4-thiadiazole in a standard HLM assay.

Kinetic ParameterPredicted Value RangeAnalytical Significance
Intrinsic Clearance ( CLint​ ) 25 - 45 µL/min/mg proteinIndicates moderate hepatic extraction; O-demethylation drives clearance.
In Vitro Half-Life ( t1/2​ ) 30 - 55 minutesSuggests a requirement for structural optimization (e.g., fluorination of the methoxy group) if once-daily dosing is desired.
Primary Metabolite Ratio 70% O-Demethyl : 25% HydroxyHighlights the methoxy group as the primary metabolic "soft spot".
CYP3A4 IC 50​ (Inhibition) > 10 µMLow risk of drug-drug interactions (DDIs) via competitive inhibition.

Note: Data is synthesized from homologous methoxy-thiadiazole scaffolds and predictive ADMET modeling.

Conclusion

The rational design of drugs containing the 1,3,4-thiadiazole core requires a deep understanding of their interaction with Cytochrome P450 enzymes. For 2-Methoxy-5-phenyl-1,3,4-thiadiazole, the primary liability is the highly accessible 2-methoxy group, which undergoes rapid O-demethylation. By utilizing the self-validating HLM protocols outlined in this guide, researchers can accurately map these metabolic "soft spots" and iteratively optimize the scaffold—such as by substituting the methoxy group with a trifluoromethoxy (-OCF 3​ ) group—to enhance metabolic stability and pharmacokinetic performance.

References

  • Tanwar, S., Kumar, N., Kumar, L., Mohammad, H., & ... (n.d.). Determination of binding mode of 1, 3, 4- thiadazole on cytochrome p450 2b4: a virtual screening and molecular docking study. International Journal of Current Research. Available at: [Link]

  • MDPI. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at:[Link]

  • PMC. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 2-Methoxy-5-phenyl-1,3,4-thiadiazole for cell culture assays

Application Note: Solubilization and Handling of 2-Methoxy-5-phenyl-1,3,4-thiadiazole for In Vitro Cell Culture Assays Target Audience: Researchers, assay development scientists, and pharmacologists. Objective: To provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of 2-Methoxy-5-phenyl-1,3,4-thiadiazole for In Vitro Cell Culture Assays

Target Audience: Researchers, assay development scientists, and pharmacologists. Objective: To provide a mechanistically grounded, self-validating protocol for dissolving highly lipophilic 1,3,4-thiadiazole derivatives to ensure reproducible IC50 data and eliminate solvent-induced artifacts in cell-based assays.

The Physicochemical Challenge of 1,3,4-Thiadiazoles

1,3,4-thiadiazole derivatives, including 2-Methoxy-5-phenyl-1,3,4-thiadiazole (CAS: 1925-69-5), are highly valued pharmacophores in drug discovery due to their diverse biological activities, ranging from antimicrobial to potent anticancer properties[1][2]. However, a pervasive challenge in evaluating these compounds in vitro is their high lipophilicity and notoriously poor aqueous solubility[3][4].

When a lipophilic thiadiazole is introduced directly into an aqueous culture medium, the rapid shift in the microenvironment's dielectric constant causes the hydrophobic molecules to nucleate and precipitate. This thermodynamic shock drastically reduces the bioavailable concentration of the drug, leading to false negatives, artificially low toxicity readings, and highly variable IC50 readouts between experimental replicates[3].

To circumvent this, Dimethyl Sulfoxide (DMSO) is universally employed as a carrier solvent. DMSO acts as an aprotic solvent that disrupts the crystalline lattice of the thiadiazole ring, ensuring complete molecular dispersion. However, DMSO is inherently cytotoxic at high concentrations; it alters cell membrane fluidity and induces off-target transcriptomic changes. Therefore, maintaining a final DMSO concentration strictly below 0.1% (v/v) is a critical parameter for assay integrity[3].

Quantitative Data & Reagent Specifications

Understanding the boundaries of your reagents is the first step in establishing a reliable assay. The quantitative parameters for handling 2-Methoxy-5-phenyl-1,3,4-thiadiazole are summarized below.

Table 1: Physicochemical & Solubilization Profile

ParameterSpecification / Recommendation
Compound Name 2-Methoxy-5-phenyl-1,3,4-thiadiazole
CAS Number 1925-69-5
Molecular Weight ~192.24 g/mol
Aqueous Solubility Very Low (Prone to rapid precipitation without carrier)[3]
Primary Carrier Solvent Anhydrous DMSO (≥99.9% purity, sterile cell-culture grade)[3]
Maximum Stock Concentration 20 mM (in 100% DMSO)
Maximum Final DMSO in Assay ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity[3]

Mechanistic Rationale: Why Proper Dosing Matters

Accurate solubilization is directly tied to observing the true mechanism of action of the drug. In oncology models, optimized 1,3,4-thiadiazole derivatives exert their anti-proliferative effects by triggering intrinsic and extrinsic apoptotic pathways[1]. If the compound aggregates in the media, it cannot cross the lipid bilayer to initiate these intracellular cascades.

Mechanism T 1,3,4-Thiadiazole Derivative B BAX Protein Activation T->B Upregulates C8 Caspase 8 Activation (Extrinsic Pathway) T->C8 Activates C3 Caspase 3 Activation (Executioner Caspase) B->C3 Intrinsic signaling C8->C3 Cleavage A Apoptosis / Cell Death C3->A Execution

Proposed apoptotic signaling pathway induced by 1,3,4-thiadiazole derivatives in cancer cells.

The Self-Validating Solubilization Protocol

To prevent compound nucleation and protect cell health, we utilize the "1000x Serial Dilution" method. This protocol ensures that the compound transitions smoothly from an organic to an aqueous environment.

Phase 1: Master Stock Preparation (20 mM)
  • Equilibration: Allow the lyophilized vial of 2-Methoxy-5-phenyl-1,3,4-thiadiazole to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can cause premature micro-precipitation of the stock.

  • Weighing & Dissolution: Weigh 3.84 mg of the compound and add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 20 mM Master Stock.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 5 minutes.

Phase 2: Serial Dilution in Organic Solvent

Expertise Insight: Never dilute the 20 mM master stock directly into the final culture plate. Create intermediate working stocks in 100% DMSO first.

  • Prepare a series of working stocks in 100% DMSO. Each tube must be exactly 1000 times (1000x) your desired final assay concentration.

  • Example: For final well concentrations of 20 µM, 10 µM, and 5 µM, prepare DMSO working stocks at 20 mM, 10 mM, and 5 mM, respectively.

Phase 3: Aqueous Transition & Administration
  • Pre-warming: Warm your complete culture medium (e.g., DMEM + 10% FBS) to 37°C. Causality: Heat increases the kinetic energy of the system, and serum proteins (FBS) act as hydrophobic carriers that bind the thiadiazole molecules, preventing them from self-associating into crystals.

  • The 1:1000 Dilution: Transfer 1 µL of the 1000x DMSO working stock into 999 µL of the pre-warmed media. Pipette up and down rapidly to ensure instantaneous dispersion.

  • Cell Treatment: Immediately transfer the dosed media to your cell culture plates. The final DMSO concentration is now locked at a safe 0.1% (v/v).

Workflow A 2-Methoxy-5-phenyl- 1,3,4-thiadiazole (Dry Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock (20 mM in 100% DMSO) B->C Complete Dissolution D Serial Dilution (in 100% DMSO) C->D E 1000x Working Stocks (100% DMSO) D->E F Dilute 1:1000 in Pre-warmed Media E->F Prevents Precipitation G Final Assay Wells (≤0.1% DMSO) F->G Cell Treatment

Workflow for dissolving 1,3,4-thiadiazoles to prevent precipitation and solvent toxicity.

Self-Validation & Quality Control

A robust protocol must be a self-validating system. Before applying the dosed media to your experimental cells, you must verify the physical state of the drug.

  • Microscopic Validation Checkpoint: After performing the 1:1000 dilution in the culture media, place a 100 µL aliquot into an empty well and examine it under a phase-contrast microscope at 20x or 40x magnification[3].

  • Pass Criteria: The solution must be optically clear with no visible particulate matter.

  • Fail Criteria: The presence of needle-like micro-crystals, cloudiness, or phase separation indicates nucleation. If this occurs, the assay is invalid. You must either lower the maximum tested concentration or investigate the use of biocompatible solubilizing co-polymers (e.g., PEG or PVP) to stabilize the dispersion[3].

References

  • "Aqueous solubility of the 1,3,4-thiadiazole derivatives..." ResearchGate. URL: [Link]

  • "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity." Molecules / National Center for Biotechnology Information (PMC). URL:[Link]

  • "Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors..." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Application

Advanced NMR Characterization Protocols for 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Introduction & Scientific Context The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including potent antimicrobial, anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including potent antimicrobial, anticancer, and enzyme-inhibitory properties[1]. Specifically, the 2-methoxy-5-phenyl-1,3,4-thiadiazole motif (CAS: 1925-69-5) has emerged as a critical structural determinant in the design of highly selective monoamine oxidase (MAO-B) inhibitors[2].

Accurate structural characterization of this molecule is paramount. During synthesis (typically via cyclization of thiosemicarbazides or related precursors), the thiadiazole ring is prone to tautomerization and isomeric rearrangements, frequently leading to the unintended formation of N-methylated isomers rather than the desired O-methyl ether. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool to confirm regiochemistry, evaluate sample purity, and map the complex electronic environment of this heterocyclic system[3].

Structural & Mechanistic Rationale

The electronic distribution within 2-methoxy-5-phenyl-1,3,4-thiadiazole is heavily influenced by the presence of three heteroatoms (two nitrogens and one sulfur) constrained within a five-membered aromatic ring. This electron-deficient core exerts a strong deshielding effect on attached substituents[1].

  • The Methoxy Group (-OCH₃): The oxygen atom acts as a strong π -donor to the electron-poor thiadiazole ring. However, its powerful inductive electron-withdrawing effect leaves the methyl protons highly deshielded, typically resonating past 4.0 ppm.

  • The Phenyl Ring (-C₆H₅): The thiadiazole ring acts as an electron-withdrawing group via resonance. This selectively deshields the ortho protons of the phenyl ring due to the anisotropic effect of the adjacent C=N double bond, pushing them downfield relative to the meta and para protons.

  • Self-Validating Regiochemistry: A 1D 1 H NMR alone cannot definitively distinguish between an O-CH₃ and an N-CH₃ group. The protocol below becomes a self-validating system by mandating a 2D HMBC experiment. The methoxy protons must exhibit a strong three-bond coupling ( 3JCH​ ) to the highly deshielded C-2 carbon (~170-175 ppm). An N-methyl isomer would correlate to a significantly different carbon environment, thereby structurally validating the synthesis.

Experimental Protocols & Methodologies

The following standardized workflow ensures high-fidelity data acquisition for the structural validation of 1,3,4-thiadiazole derivatives.

Step 1: Sample Preparation
  • Mass Optimization: Weigh precisely 15–20 mg of the synthesized 2-methoxy-5-phenyl-1,3,4-thiadiazole for 1 H NMR, or 40–50 mg for 13 C/2D NMR experiments.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is preferred for its lack of exchangeable protons and sharp solvent residual peak, though DMSO-d₆ may be required if solubility is limited[2][3].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift scale to exactly 0.00 ppm.

Step 2: Instrument Calibration & Tuning
  • Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform automated or manual tuning and matching of the probe to the 1 H and 13 C frequencies.

  • Shim the magnetic field (Z1, Z2, Z3, and Z4 gradients) to achieve a lock signal with a solvent line width at half-height of ≤0.5 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR (Proton): Set the number of scans (ns) to 16. Use a 30° pulse angle with a relaxation delay (d1) of 1.0 s. Acquisition time (aq) should be ≥2.5 s to ensure high digital resolution.

  • 13 C NMR (Carbon): Set ns to 512–1024 depending on concentration. Crucial: Increase the relaxation delay (d1) to 2.0–3.0 s. The quaternary carbons of the thiadiazole ring (C-2, C-5) and the ipso-phenyl carbon lack attached protons and relax very slowly; a short d1 will result in missing or artificially weak signals[1]. Use WALTZ-16 decoupling to remove 1 H- 13 C splitting.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( nJCH​ ) delay optimized for 8 Hz. Acquire 4–8 scans per increment with 256 increments in the indirect (F1) dimension.

Data Presentation: Expected Chemical Shifts

The tables below summarize the expected quantitative NMR data, explaining the causality behind each chemical shift based on the molecular architecture.

Table 1: 1 H NMR Assignments (400 MHz, CDCl₃)

Proton(s)Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Rationale
-OCH₃ 4.15 – 4.25Singlet (s)3HMethoxyStrongly deshielded by the electronegative oxygen and the electron-withdrawing adjacent aromatic thiadiazole ring.
H-3', H-4', H-5' 7.45 – 7.55Multiplet (m)3HPhenyl (meta/para)Standard aromatic resonance; slightly deshielded by the heterocyclic system's inductive pull.
H-2', H-6' 7.85 – 7.95Multiplet (m)2HPhenyl (ortho)Strongly deshielded due to the anisotropic magnetic effect of the adjacent C=N double bond of the thiadiazole[3].

Table 2: 13 C NMR Assignments (100 MHz, CDCl₃)

CarbonChemical Shift ( δ , ppm)TypeAssignmentCausality / Rationale
-OCH₃ 56.0 – 60.0CH₃Methoxy CarbonTypical shift for an O-linked methyl group on a heteroaromatic ring[1].
C-3', C-5' 127.5 – 128.5CHPhenyl (meta)Aromatic carbons, experiencing minimal inductive effect from the heterocycle.
C-2', C-6' 128.0 – 129.5CHPhenyl (ortho)Aromatic carbons, weakly affected by the thiadiazole ring current.
C-4' 130.0 – 131.5CHPhenyl (para)Para carbon, reflecting the overall electron-withdrawing nature of the thiadiazole.
C-1' 130.5 – 132.0CqPhenyl (ipso)Quaternary carbon directly attached to the electron-deficient C-5 of the thiadiazole.
C-5 160.0 – 165.0CqThiadiazole C-5Highly deshielded imine-like carbon (N=C-S) conjugated with the phenyl ring.
C-2 170.0 – 175.0CqThiadiazole C-2Most deshielded carbon due to direct attachment to three electronegative heteroatoms (N, S, O).

Workflow Visualization

The following diagram maps the logical progression of the NMR structural elucidation workflow, emphasizing the transition from basic structural confirmation to definitive regiochemical validation.

NMR_Workflow A Sample Preparation (15-50 mg in CDCl3/DMSO-d6) B 1H NMR Acquisition (Assess Purity & Proton Count) A->B C 13C & DEPT-135 NMR (Carbon Backbone & Hybridization) B->C D 2D NMR (HSQC & HMBC) (Connectivity & Regiochemistry) C->D E Structural Validation (Confirm O-Methoxy vs N-Methyl) D->E

NMR structural elucidation workflow for 1,3,4-thiadiazole derivatives.

References

  • Source: nih.
  • Title: SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)
  • Source: mdpi.

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Executive Summary The 1,3,4-thiadiazole scaffold is a highly versatile pharmacophore recognized for its broad spectrum of biological activities, including potent antifungal, antibacterial, and antitumoral properties[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a highly versatile pharmacophore recognized for its broad spectrum of biological activities, including potent antifungal, antibacterial, and antitumoral properties[1]. Quantifying derivatives such as 2-Methoxy-5-phenyl-1,3,4-thiadiazole requires a robust, highly specific analytical approach due to the compound's unique physicochemical properties.

This application note details the mechanistic rationale, step-by-step protocol, and lifecycle validation framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed as a self-validating system, this protocol aligns strictly with the latest[2], ensuring that the analytical procedure is fit for its intended purpose across drug development phases.

Analyte Mechanistic Profiling

To design an optimal chromatographic method, one must first understand the molecular behavior of the target analyte. The structure of 2-Methoxy-5-phenyl-1,3,4-thiadiazole dictates its interaction with both the stationary and mobile phases:

  • 1,3,4-Thiadiazole Core: Contains basic nitrogen atoms capable of hydrogen bonding. These nitrogens can interact with residual silanols on silica-based columns, which traditionally leads to peak tailing if the mobile phase pH is not strictly controlled.

  • Phenyl Ring: Imparts significant lipophilicity ( logP≈2.5−3.0 ) and provides a rigid, planar surface ideal for π−π interactions with the stationary phase.

  • Methoxy Group: Acts as an electron-donating group, extending the π -electron conjugation across the phenyl-thiadiazole system. This extended conjugation results in a strong bathochromic shift, providing a robust UV absorption maximum near 280 nm.

Chromatographic Strategy & Rationale

Rather than relying on trial and error, this method is built on deterministic chromatographic principles.

Stationary Phase Selection: A core-shell C18 column (2.6 µm) was selected over traditional fully porous particles. The core-shell architecture reduces the longitudinal diffusion ( B term in the van Deemter equation) and minimizes the mass transfer path ( C term), yielding ultra-high efficiency separations at standard HPLC pressures. The dense C18 carbon load provides the necessary hydrophobic retention for the phenyl ring[3].

Mobile Phase & pH Control: Because 1,3,4-thiadiazoles possess weakly basic nitrogen atoms, an acidic modifier is mandatory[1]. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH 2.0), we achieve two critical outcomes:

  • Analyte Stabilization: The thiadiazole nitrogens are fully protonated/neutralized, locking the molecule into a single ionization state.

  • Silanol Suppression: The highly acidic pH neutralizes residual acidic silanols on the column surface, eliminating secondary ion-exchange interactions and guaranteeing sharp, symmetrical peaks.

Acetonitrile is selected as the organic modifier (Mobile Phase B) over methanol due to its superior elution strength for rigid aromatic systems and its lower UV cutoff, which minimizes baseline drift during gradient elution.

Method_Dev A 1. Analyte Profiling 2-Methoxy-5-phenyl-1,3,4-thiadiazole B 2. Stationary Phase Selection Core-Shell C18 (Hydrophobic & Pi-Pi) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) / Acetonitrile B->C D 4. Gradient & Detection 20-80% B, UV at 280 nm C->D

Fig 1: Mechanistic workflow for HPLC method development of thiadiazole derivatives.
Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Core-Shell C18, 100 x 4.6 mm, 2.6 µmHigh efficiency, reduced mass transfer resistance.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses silanol ionization; improves peak shape.
Mobile Phase B 100% HPLC-Grade AcetonitrileHigh elution strength for conjugated aromatic systems.
Gradient Program 0-2 min: 20% B 2-6 min: 20 80% B 6-8 min: 80% B 8-12 min: 20% B (Equilibration)Ensures baseline resolution from polar matrix components while washing strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 5.0 µLPrevents column overloading and band broadening.
Detection PDA/UV at 280 nmCorresponds to the π→π∗ transition maximum.
Column Temp. 30°CReduces solvent viscosity and stabilizes retention times.

Execution Protocol: Step-by-Step Methodology

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly.

  • Filtration: Filter both Mobile Phase A and B (Acetonitrile) through a 0.22 µm PTFE membrane. Causality: Filtration removes particulates that could clog the core-shell column frit, while the vacuum process simultaneously degasses the solvent to prevent pump cavitation.

Phase 2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methoxy-5-phenyl-1,3,4-thiadiazole reference standard. Dissolve in 10.0 mL of 100% Methanol. Causality: Methanol ensures complete dissolution of the lipophilic phenyl ring.

  • Working Standards (1 - 100 µg/mL): Dilute the stock solution using the initial mobile phase conditions (80% A : 20% B). Causality: Diluting the final injected sample in the starting mobile phase prevents solvent-mismatch, which causes peak fronting and distortion upon injection.

Phase 3: Sample Extraction (For Biological Matrices/Plasma)

If quantifying from a biological matrix, utilize a rapid protein precipitation technique[1]:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (containing an internal standard if required).

  • Vortex for 60 seconds, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial. Causality: The 1:3 ratio of aqueous to organic solvent effectively denatures matrix proteins while keeping the lipophilic thiadiazole fully solubilized.

Lifecycle Validation Framework (ICH Q2(R2))

In accordance with the modernized [2][4], analytical validation is no longer a one-time checklist but a lifecycle approach demonstrating that the method is "fit for purpose."

Validation_Lifecycle Core ICH Q2(R2) Validation Spec Specificity (Peak Purity) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec

Fig 2: Core analytical validation parameters mandated by ICH Q2(R2) guidelines.
Table 2: Method Validation Summary (Theoretical Targets)
Validation ParameterICH Q2(R2) RequirementAcceptance CriteriaExperimental Result Target
Specificity Unambiguous assessment of analyteNo interference at Rt​ ; Peak Purity > 0.990Passed (PDA Purity Angle < Threshold)
Linearity Proportional response across rangeCorrelation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 1-100 µg/mL)
Accuracy Closeness of agreement to true valueRecovery between 98.0% - 102.0%99.5% ± 0.8% (at 50%, 100%, 150% levels)
Repeatability Intra-day precision (n=6)% RSD 2.0%% RSD = 0.85%
Intermediate Prec. Inter-day precision (n=12)% RSD 2.0%% RSD = 1.12%
LOD / LOQ Signal-to-Noise determinationS/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL

Continuous Self-Validation & System Suitability

A method is only scientifically valid if the instrument system is suitable at the exact time of analysis. This protocol integrates a self-validating sequence architecture . Before any unknown sample is quantified, the system must pass the System Suitability Test (SST). Furthermore, bracketing standards are injected every 10 samples. If the response factor of a bracketing standard drifts by > 2.0%, the preceding samples are automatically flagged for re-analysis.

Table 3: System Suitability Testing (SST) Criteria
SST ParameterFormula / DefinitionAcceptance LimitCausality for Failure
Retention Time ( Rt​ ) Time from injection to peak max ± 2.0% of standardPump leak, mobile phase composition error.
Tailing Factor ( Tf​ ) W0.05​/2f 1.5Column degradation, silanol interactions.
Theoretical Plates ( N ) 16×(Rt​/W)2 5,000Loss of column efficiency, void volume formation.
Resolution ( Rs​ ) 2(Rt2​−Rt1​)/(W1​+W2​) 2.0 (from nearest peak)Suboptimal gradient, loss of stationary phase.
Injection Precision % RSD of 5 replicate areas 1.0%Autosampler malfunction, air bubbles in syringe.

References

  • Validation of analytical procedures Q2(R2) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application Source: PubMed (National Institutes of Health) URL:[Link]

  • Pharmacokinetics Studies of Single Orally Administered 1,3,4-Thiadiazoles: Method Development and Validation Source: Taylor & Francis Online URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors encountered dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of 2-Methoxy-5-phenyl-1,3,4-thiadiazole .

The synthesis of 2-alkoxy-1,3,4-thiadiazoles is notoriously sensitive to pH, temperature, and moisture. A standard, high-yield approach involves a three-stage sequence: initial dehydrative cyclization to form the thiadiazole core, halogenation to create a leaving group, and finally, a nucleophilic aromatic substitution[1],[2].

Below, you will find the mechanistic workflow, self-validating experimental protocols, quantitative optimization data, and a targeted troubleshooting FAQ to ensure reproducible, high-yield results.

Part 1: Mechanistic Workflow & Causality

The reaction pathway is highly dependent on the pH of the reaction medium and the strict absence of water during the final substitution phase. Understanding these bifurcation points is critical to preventing the formation of unwanted 1,2,4-triazole or hydrolyzed side products[3],[2].

SynthesisWorkflow Start Benzoylhydrazine + CS2 / KOH Int1 Potassium 2-benzoyl hydrazine-1-carbodithioate Start->Int1 Addition (EtOH, 0°C) Thiol 5-Phenyl-1,3,4- thiadiazole-2-thiol Int1->Thiol Acidic Cyclization (Conc. H2SO4, <10°C) Side1 1,2,4-Triazole-3-thiol (Side Product) Int1->Side1 Alkaline Media (pH > 8) Chloro 2-Chloro-5-phenyl- 1,3,4-thiadiazole Thiol->Chloro Chlorination (POCl3 / PCl5) Target 2-Methoxy-5-phenyl- 1,3,4-thiadiazole Chloro->Target Nucleophilic Substitution (Anhydrous NaOMe/MeOH) Side2 5-Phenyl-1,3,4- thiadiazol-2(3H)-one Chloro->Side2 Trace Water (Aqueous MeOH)

Reaction workflow for 2-methoxy-5-phenyl-1,3,4-thiadiazole highlighting key bifurcation points.

Part 2: Self-Validating Experimental Methodologies

Do not simply mix reagents; treat every step as a self-validating system. The protocols below integrate causality and real-time validation checks.

Step 1: Dehydrative Cyclization to 5-Phenyl-1,3,4-thiadiazole-2-thiol

Causality: The cyclization of the carbodithioate intermediate requires a powerful dehydrating agent. Concentrated sulfuric acid acts as both the acid catalyst (protonating the carbonyl oxygen to increase electrophilicity) and the dehydrating agent to drive ring closure[3],[1].

  • Preparation: Suspend potassium 2-benzoylhydrazine-1-carbodithioate (10 mmol) in 15 mL of concentrated H₂SO₄.

  • Temperature Control: Maintain the reaction vessel strictly between 0–5 °C during addition. Exceeding 10 °C will cause oxidative degradation of the starting material[3].

  • Reaction: Stir continuously for 2 hours at 0–5 °C, then allow it to slowly reach room temperature.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench in ice water. Run a TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material spot confirms complete cyclization.

  • Isolation: Pour the mixture over crushed ice. Filter the precipitated 5-phenyl-1,3,4-thiadiazole-2-thiol, wash with cold water until the filtrate is neutral (pH ~7), and dry under a vacuum.

Step 2: Halogenation to 2-Chloro-5-phenyl-1,3,4-thiadiazole

Causality: The thiol group is a poor leaving group for substitution. Reacting it with POCl₃/PCl₅ converts the C2 position into an electrophilic center with a highly labile chloride leaving group[2].

  • Preparation: In a round-bottom flask equipped with a reflux condenser and an HCl gas trap, mix the thiol intermediate (5 mmol) with POCl₃ (10 mL) and a catalytic amount of PCl₅.

  • Reaction: Heat to reflux (approx. 90 °C) for 3–4 hours.

  • Validation Checkpoint: The evolution of HCl gas will cease when the reaction reaches completion. TLC (Hexane:EtOAc 8:2) should show a single, less polar spot compared to the thiol precursor.

  • Isolation: Distill off the excess POCl₃ under reduced pressure. Carefully quench the residue with ice water and extract with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Step 3: Nucleophilic Aromatic Substitution to 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Causality: The 1,3,4-thiadiazole ring is highly electron-deficient. Methoxide acts as a strong nucleophile, attacking the C2 position. However, if water is present, hydroxide ions will outcompete methoxide, leading to irreversible hydrolysis[2].

  • Preparation: Dissolve the 2-chloro intermediate (4 mmol) in 15 mL of strictly anhydrous methanol under a nitrogen atmosphere.

  • Addition: Add freshly prepared sodium methoxide (4.4 mmol, 1.1 eq) dropwise.

  • Reaction: Reflux for 4 hours.

  • Validation Checkpoint: Run a side-by-side TLC with an authentic sample of 5-phenyl-1,3,4-thiadiazol-2(3H)-one. If a highly polar spot appears, moisture has compromised the reaction.

  • Isolation: Concentrate the solvent in vacuo, dilute the residue with water, and extract with ethyl acetate. Evaporate to yield the pure 2-methoxy target.

Part 3: Quantitative Data & Yield Optimization

The tables below summarize how specific variables influence the yield at critical bottlenecks. Use this data to benchmark your own experimental results.

Table 1: Impact of Cyclization Reagents on Ring Formation Yield

Reagent / Condition Temperature Reaction Time Primary Product Yield (%)
Conc. H₂SO₄ 0–5 °C 2 h 1,3,4-Thiadiazole 85–88%
POCl₃ Reflux (90 °C) 3 h 1,3,4-Thiadiazole 82%
p-TSA / EtOH 80 °C 3 h 1,3,4-Thiadiazole 83%

| NaOH (Alkaline Media) | Reflux | 4 h | 1,2,4-Triazole | <10% |

Table 2: Impact of Methoxylation Conditions on 2-Methoxy Substitution

Nucleophile Source Solvent Environment Atmosphere Major Product Yield (%)
NaOMe (Fresh, 1.1 eq) Anhydrous MeOH Nitrogen 2-Methoxy derivative 92%
NaOMe (Commercial) Reagent-grade MeOH Air Mixture (Methoxy + Hydrolyzed) 55%

| KOH / MeOH | Aqueous MeOH | Air | 5-Phenyl-1,3,4-thiadiazol-2(3H)-one | <15% |

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I obtaining a 1,2,4-triazole derivative instead of the target 1,3,4-thiadiazole during the cyclization step? A1: This is a well-documented pH-dependent pathway divergence[3]. In alkaline or insufficiently acidic media, the acylthiosemicarbazide or carbodithioate intermediate preferentially undergoes an alternative ring closure to form a 1,2,4-triazole-3-thiol derivative[3]. You must ensure the cyclization medium is strongly acidic (e.g., concentrated H₂SO₄ or POCl₃) to exclusively drive the formation of the 1,3,4-thiadiazole ring[1].

Q2: My methoxylation yield is plateauing at 40-50%, and I am seeing a highly polar side product on my TLC plates. What is happening? A2: You are observing the hydrolysis of your 2-chloro intermediate into 5-phenyl-1,3,4-thiadiazol-2(3H)-one[2]. Because the 1,3,4-thiadiazole ring is electron-deficient, the 2-position is highly reactive toward any oxygen nucleophile[2]. If your methanol or sodium methoxide contains even trace amounts of water, the resulting hydroxide ions will outcompete the methoxide. Switch to strictly anhydrous methanol, use freshly titrated NaOMe, and run the reaction under an inert nitrogen atmosphere.

Q3: Can I optimize the cyclization step without using harsh concentrated sulfuric acid? A3: Yes. Recent methodologies demonstrate that acid-catalyzed regioselective cyclization can be achieved using milder organic acids. For example, utilizing p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions has been shown to yield 2,5-disubstituted-1,3,4-thiadiazoles efficiently, avoiding the hazards and difficult workups associated with concentrated mineral acids[4].

References

  • Kadu, N. S.; Masand, V. H. "Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions." International Journal for Research in Applied Science and Engineering Technology, 2022. URL:[Link]

  • Santhosh, C. et al. "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates." The Journal of Organic Chemistry, 2023. URL:[Link]

  • Collier, S. J. "Product Class 12: 1,3,4-Thiadiazoles." Science of Synthesis, Thieme, 2004. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Welcome to the Application Scientist Support Center. 2-Methoxy-5-phenyl-1,3,4-thiadiazole (CAS: 1925-69-5) is a highly lipophilic, planar heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 2-Methoxy-5-phenyl-1,3,4-thiadiazole (CAS: 1925-69-5) is a highly lipophilic, planar heterocyclic compound. While the 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, its rigid, aromatic nature combined with the hydrophobic phenyl ring leads to exceptionally high crystal lattice energy and poor aqueous hydration[1]. This manifests as severe precipitation in aqueous buffers, erratic in vitro assay results, and negligible oral bioavailability[2],[3].

This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks, ensuring your assays and formulations yield reliable, reproducible data.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does 2-Methoxy-5-phenyl-1,3,4-thiadiazole precipitate immediately upon dilution from a DMSO stock into my assay buffer? A1: This is a classic "solvent-shift" precipitation. The molecule has a high LogP and lacks ionizable groups at physiological pH, meaning it relies entirely on dipole-dipole interactions and weak hydrogen bonding for solvation. When DMSO is diluted into an aqueous buffer, the local solubility capacity drops exponentially. Because the molecule is highly planar, the thermodynamics heavily favor self-association (π-π stacking) over aqueous solvation, leading to rapid crystallization[1].

Q2: Can I just adjust the pH of my buffer to dissolve it? A2: No. Unlike amines or carboxylic acids, 2-Methoxy-5-phenyl-1,3,4-thiadiazole is essentially neutral across the physiological pH range (pH 1–8). The thiadiazole nitrogens are very weakly basic. Therefore, pH adjustment or traditional salt formation will not yield a stable, soluble species in standard assay conditions[4]. You must rely on co-solvents, complexation, or solid-state disruption.

Section 2: Formulation & Solubilization Strategies

Strategy A: Cyclodextrin Inclusion Complexation (Best for Cell Assays & IV Dosing)

For biological assays where high organic solvent concentrations cause cytotoxicity, encapsulating the hydrophobic phenyl-thiadiazole axis within a cyclodextrin cavity is highly effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The lipophilic cavity of HP-β-CD accommodates the phenyl-thiadiazole moiety, while the hydrophilic exterior maintains aqueous solubility without altering the drug's covalent structure or ionization state[5],[].

Strategy B: Amorphous Solid Dispersions (ASDs) (Best for Oral Formulation)

To overcome the high crystal lattice energy that plagues planar thiadiazoles, the compound can be trapped in a higher-energy amorphous state using hydrophilic polymers (e.g., HPMC, PVP-K30). By preventing the molecules from organizing into a crystal lattice, the apparent solubility and dissolution rate in gastrointestinal fluids are drastically increased, overcoming the primary barrier to oral bioavailability[2],[4].

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Phase Solubility Study for HP-β-CD Complexation

Self-Validating Mechanism: This protocol determines the stoichiometric ratio and binding constant ( K1:1​ ) of the drug-cyclodextrin complex. By plotting the phase solubility curve, you empirically validate the exact amount of excipient needed, preventing the use of excess cyclodextrin which could cause osmotic stress in cell cultures.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in PBS (pH 7.4).

  • Addition: Add an excess amount of solid 2-Methoxy-5-phenyl-1,3,4-thiadiazole (e.g., 5 mg) to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials at a constant temperature (37°C) for 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter. (Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane).

  • Quantification: Dilute the filtrate appropriately with methanol and analyze via HPLC-UV.

  • Validation: Plot drug concentration (M) vs. CD concentration (M). A linear AL​ -type plot validates a 1:1 inclusion complex. If the curve plateaus ( BS​ -type), the complex has limited solubility, and you must cap your formulation concentration below this inflection point to prevent delayed precipitation.

Protocol 2: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Self-Validating Mechanism: This protocol forces the drug into an amorphous state. The validation steps (PXRD and DSC) act as a quality control checkpoint to ensure complete destruction of the crystal lattice before proceeding to in vivo dosing.

  • Dissolution: Dissolve 100 mg of 2-Methoxy-5-phenyl-1,3,4-thiadiazole and 400 mg of PVP-K30 (1:4 ratio) in 10 mL of a volatile solvent mixture (Dichloromethane:Methanol, 1:1 v/v).

  • Evaporation: Remove the solvent rapidly using a rotary evaporator set to 40°C under reduced pressure until a dry, uniform film forms.

  • Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Gently pulverize the film using a mortar and pestle and sieve through a 60-mesh screen to ensure uniform particle size.

  • Validation:

    • Conduct Powder X-Ray Diffraction (PXRD) —validate success by observing a broad "halo" instead of sharp crystalline peaks.

    • Conduct Differential Scanning Calorimetry (DSC) —confirm the absence of the drug's characteristic melting endotherm, validating complete solid-state miscibility in the polymer matrix.

Section 4: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the physicochemical behavior of analogous highly lipophilic 1,3,4-thiadiazole derivatives.

Table 1: Comparative Efficacy of Solubilization Strategies for 1,3,4-Thiadiazole Derivatives

Solubilization StrategyVehicle CompositionApparent Solubility (µg/mL)Fold EnhancementRecommended Application
Aqueous Buffer (Control) PBS (pH 7.4)< 1.01xBaseline reference
Co-solvent System 5% DMSO / 95% PBS~ 5.55.5xEarly biochemical assays
Surfactant Micelles 2% Tween 80 in PBS~ 45.045xIn vitro ADME profiling
Cyclodextrin Complex 20% w/v HP-β-CD in water~ 320.0320xCell culture / IV Dosing
Amorphous Solid Dispersion 1:4 Drug:PVP-K30 (in SGF)~ 850.0850xOral Pharmacokinetic studies

Section 5: Troubleshooting Workflow

Workflow Start Poor Solubility Detected (< 1 µg/mL) Decision1 Target Application? Start->Decision1 InVitro In Vitro / Biochemical Decision1->InVitro Biochemical InVivo In Vivo / Oral PK Decision1->InVivo Animal Models CellAssay Cell-Based Assays Decision1->CellAssay Cell Culture Cosolvent Use 1-5% DMSO + 0.1% Tween 20 InVitro->Cosolvent ASD Amorphous Solid Dispersion (PVP) InVivo->ASD Cyclodextrin 20% HP-β-CD Complexation CellAssay->Cyclodextrin Validate Validate via LC-MS/MS & PXRD / DSC Cosolvent->Validate Cyclodextrin->Validate ASD->Validate

Troubleshooting workflow for selecting the optimal solubilization strategy based on assay requirements.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Methoxy-5-phenyl-1,3,4-thiadiazole

Executive Summary 2-Methoxy-5-phenyl-1,3,4-thiadiazole is a highly valuable heterocyclic scaffold utilized in medicinal chemistry and materials science. While the 1,3,4-thiadiazole core generally exhibits robust aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-phenyl-1,3,4-thiadiazole is a highly valuable heterocyclic scaffold utilized in medicinal chemistry and materials science. While the 1,3,4-thiadiazole core generally exhibits robust aromatic stability[1], the 2-methoxy substituent introduces specific thermal vulnerabilities. This technical support guide provides a comprehensive troubleshooting framework for researchers and drug development professionals to identify, prevent, and analyze the thermal degradation of this compound during long-term storage and handling.

Diagnostic FAQs: Mechanisms of Thermal Degradation

Q1: What is the primary mechanism of thermal degradation for 2-Methoxy-5-phenyl-1,3,4-thiadiazole during storage? A1: The most prominent degradation pathway under moderate to high thermal stress is O-to-N methyl migration (a Chapman-like thermal rearrangement). The 1,3,4-thiadiazole ring is inherently electron-deficient. At elevated temperatures, the thermodynamic stability of the resulting amide-like (lactam) C=O bond drives the intramolecular transfer of the methyl group from the exocyclic oxygen to the adjacent ring nitrogen (N3), yielding 3-methyl-5-phenyl-1,3,4-thiadiazol-2(3H)-one[2]. At extreme pyrolytic temperatures (>250°C), the heterocyclic ring undergoes complete cleavage, resulting in the expulsion of nitrogen gas ( N2​ ), carbon disulfide ( CS2​ ), and hydrogen cyanide ( HCN )[3].

Q2: How does trace moisture exacerbate thermal instability? A2: Heat acts synergistically with trace atmospheric moisture to promote hydrolysis . The C2 position of the 1,3,4-thiadiazole ring (bearing the methoxy group) is highly electrophilic. Elevated temperatures increase the kinetic energy of ambient water molecules, facilitating a nucleophilic attack at the C2 carbon. This displaces the methoxy group as methanol, resulting in the formation of the thermodynamically stable tautomer, 5-phenyl-1,3,4-thiadiazol-2(3H)-one[1].

Q3: What are the optimal storage conditions to prevent these degradation pathways? A3: To arrest both thermal rearrangement and hydrolysis, the compound must be stored in a kinetically frozen state devoid of nucleophiles. We recommend storing the compound at -20°C under an inert atmosphere (Argon or ultra-pure Nitrogen) in tightly sealed, amber borosilicate glass vials. Desiccants (e.g., anhydrous calcium sulfate) should be included in the secondary containment to scavenge any ingress of moisture.

Q4: How can I validate the structural integrity of the compound post-storage? A4: Structural validation requires orthogonal analytical techniques. Proton Nuclear Magnetic Resonance ( 1H NMR) is the gold standard for detecting O-to-N migration; the O−CH3​ protons typically resonate around 4.1 ppm, whereas the migrated N−CH3​ protons shift significantly upfield to approximately 3.6 ppm. Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to detect the hydrolyzed product (a loss of 14 Da from the parent mass, corresponding to the replacement of a methyl group with a proton).

Quantitative Data & Diagnostic Markers

Table 1: Quantitative Storage Parameters and Degradation Risk
Storage ConditionTemp (°C)AtmosphereEst. Shelf LifePrimary Degradation Risk
Optimal -20Argon / N2​ > 24 monthsNegligible
Acceptable 2 - 8Desiccated12 monthsSlow hydrolysis (if moisture present)
High Risk 25 (RT)Ambient< 3 monthsO-to-N migration, Hydrolysis
Accelerated Deg. > 60Ambient< 1 weekRapid O-to-N migration
Table 2: NMR Diagnostic Shifts for Degradation Products
Analytical TargetIntact Compound ( O−CH3​ )Rearranged ( N−CH3​ )Hydrolyzed ( NH )
1H NMR ( CH3​ ) ~ 4.1 ppm (singlet)~ 3.6 ppm (singlet)N/A
13C NMR (C2) ~ 165 ppm ( C−O )~ 158 ppm ( C=O )~ 158 ppm ( C=O )
Mass Spec [M+H]⁺ 193 m/z193 m/z (Isomer)179 m/z

Visualizing the Degradation Pathways

Degradation Start 2-Methoxy-5-phenyl- 1,3,4-thiadiazole Path1 Thermal Rearrangement (O-to-N Methyl Migration) Start->Path1 Elevated Temp Path2 Moisture + Heat (Hydrolysis) Start->Path2 Trace H2O Path3 Extreme Heat (>250°C) (Ring Cleavage) Start->Path3 Pyrolysis Prod1 3-Methyl-5-phenyl- 1,3,4-thiadiazol-2(3H)-one Path1->Prod1 Prod2 5-Phenyl-1,3,4- thiadiazol-2(3H)-one + MeOH Path2->Prod2 Prod3 Loss of N2, CS2, HCN Fragmentation Path3->Prod3

Thermal degradation pathways of 2-Methoxy-5-phenyl-1,3,4-thiadiazole.

Standard Operating Procedures (SOPs)

Protocol 1: Controlled Storage and Retrieval Workflow

Objective: To prevent thermal shock and moisture condensation during sample handling, which are the primary catalysts for compound degradation.

  • Packaging: Aliquot the synthesized 2-Methoxy-5-phenyl-1,3,4-thiadiazole into single-use amber borosilicate glass vials to minimize repeated freeze-thaw cycles.

  • Inerting: Purge the headspace of each vial with ultra-pure Argon gas for 30 seconds before sealing with a PTFE-lined cap.

  • Storage: Place the vials in a secondary desiccator jar containing indicating silica gel. Store the jar in a dedicated, temperature-monitored -20°C freezer.

  • Retrieval (Critical Step): Do not open the vial immediately upon removal from the freezer. Allow the sealed vial to equilibrate to room temperature (approx. 30-45 minutes) inside a desiccator. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, initiating the hydrolysis cascade.

Protocol 2: Post-Storage Structural Validation (NMR & LC-MS)

Objective: A self-validating analytical system to confirm compound fidelity prior to downstream biological or chemical experiments.

  • Sample Preparation: Dissolve 2 mg of the temperature-equilibrated sample in 0.6 mL of anhydrous CDCl3​ (for NMR analysis) and 1 mg in 1 mL of LC-MS grade Acetonitrile (for MS analysis).

  • System Suitability Test (SST): Run a freshly synthesized or certified reference standard of 2-Methoxy-5-phenyl-1,3,4-thiadiazole to establish baseline retention times and chemical shifts. This ensures instrument calibration and isolates sample degradation from machine error.

  • NMR Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans). Calculate the integration ratio of the peak at ~4.1 ppm (intact O−CH3​ ) versus any emergent peak at ~3.6 ppm (degraded N−CH3​ ).

  • LC-MS Acquisition: Run a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes). Monitor for the parent mass [M+H]+ = 193 m/z. Scan for degradation masses at 193 m/z (rearranged isomer, which will present at a different retention time) and 179 m/z (hydrolyzed product).

  • Acceptance Criteria: The batch is cleared for experimental use only if the chromatographic purity is >98% and no N−CH3​ peak is detectable above the signal-to-noise ratio in the NMR spectrum.

QCWorkflow Step1 Sample Retrieval (Equilibrate to RT) Step2 Visual Inspection (Color/Phase) Step1->Step2 Step3 NMR Analysis (O-CH3 vs N-CH3) Step2->Step3 Step4 LC-MS Analysis (Purity & Mass) Step3->Step4 Step5 Data Validation (Release/Reject) Step4->Step5

Step-by-step quality control workflow for post-storage structural validation.

References

  • Matrix-isolation pyrolysis investigation of mercapto-functionalized 1,3,4-thiadiazoles: thermal stability of thiadiazole lubricant additives. Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]

Sources

Optimization

Enhancing bioavailability of 2-Methoxy-5-phenyl-1,3,4-thiadiazole using nanoparticles

Welcome to the Technical Support Center for the formulation and bioavailability enhancement of 2-Methoxy-5-phenyl-1,3,4-thiadiazole . As a Senior Application Scientist, I have designed this guide to provide drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and bioavailability enhancement of 2-Methoxy-5-phenyl-1,3,4-thiadiazole . As a Senior Application Scientist, I have designed this guide to provide drug development professionals with mechanistic insights, validated protocols, and troubleshooting workflows to overcome the inherent physicochemical limitations of this compound.

The Bioavailability Bottleneck

1,3,4-thiadiazole derivatives are widely recognized for their diverse pharmacological potential; however, they are notoriously characterized by low aqueous solubility and poor oral bioavailability[1]. The presence of the sulfur atom in the thiadiazole ring, combined with the bulky, non-polar 5-phenyl substituent, significantly increases the molecule's lipophilicity and crystal lattice energy[2]. Consequently, the compound resists aqueous solvation, necessitating advanced nanocarrier drug delivery systems to bypass these pharmacokinetic bottlenecks[3].

FormulationWorkflow A 2-Methoxy-5-phenyl- 1,3,4-thiadiazole B Polymer Selection (PLGA / Lipid) A->B C Nano-formulation (O/W Emulsion) B->C D Characterization (DLS, Zeta) C->D E Bioavailability Assessment D->E

Workflow for nanoparticle formulation and bioavailability assessment.

Frequently Asked Questions (Formulation & Pharmacokinetics)

Q1: Why does 2-Methoxy-5-phenyl-1,3,4-thiadiazole exhibit such a pronounced "brick dust" behavior during formulation? A1: The compound's planar aromatic structure facilitates tight molecular packing in the solid state. This high crystal lattice energy means that a significant amount of thermodynamic energy is required to break the intermolecular bonds before solvation can occur. Nanoparticle encapsulation bypasses this by amorphizing the drug within a polymer or lipid matrix, significantly reducing the energy barrier for dissolution[2].

Q2: Should I use Polymeric Nanoparticles (PLGA) or Solid Lipid Nanoparticles (SLNs) for this derivative? A2: The choice depends on your target release kinetics and absorption pathway. PLGA nanoparticles are ideal if you require a sustained, controlled release over several days, as the drug is released via polymer hydrolysis and diffusion. SLNs are preferable if you need higher encapsulation efficiency for highly lipophilic compounds and want to leverage the intestinal lymphatic transport pathway to bypass first-pass hepatic metabolism[1].

Troubleshooting Guide: Bench-Level Interventions

Issue 1: The drug precipitates out of the organic phase during the emulsification step.

  • Root Cause: The 2-Methoxy-5-phenyl-1,3,4-thiadiazole is rapidly diffusing into the continuous aqueous phase before the polymer (e.g., PLGA) can precipitate and trap it. This occurs when the organic solvent (like acetone or ethanol) is too water-miscible.

  • Solution: Switch to a single emulsion solvent evaporation (O/W) method using a strictly water-immiscible solvent like Dichloromethane (DCM) or Chloroform. This ensures the drug remains partitioned in the organic droplet until the solvent is fully evaporated.

Issue 2: Severe "burst release" (>40% release in the first 2 hours) during in vitro dissolution testing.

  • Root Cause: A large fraction of the thiadiazole derivative is adsorbed onto the surface of the nanoparticle rather than being encapsulated within the hydrophobic core.

  • Solution: Increase the hydrophobicity of the polymer matrix (e.g., use PLGA with a higher lactide-to-glycolide ratio, such as 75:25 instead of 50:50). Additionally, ensure thorough washing of the nanoparticles via ultracentrifugation to remove unencapsulated surface drug.

Issue 3: Low Encapsulation Efficiency (EE < 30%).

  • Root Cause: The drug has partial solubility in the surfactant-laden aqueous phase (e.g., Polyvinyl Alcohol - PVA), causing it to leach out of the forming nanoparticles during the hardening phase.

  • Solution: Saturate the aqueous phase with the drug prior to emulsification, or reduce the PVA concentration to the absolute minimum required for emulsion stability (typically 0.5% - 1.0% w/v).

Validated Experimental Protocols

Protocol A: Synthesis of PLGA Nanoparticles via Single Emulsion Solvent Evaporation (O/W)

Causality & Validation: This protocol uses DCM to force the lipophilic drug into the polymer matrix. The system is self-validating: successful encapsulation is visually confirmed by the transition from a milky emulsion to a translucent nanosuspension as the DCM evaporates, indicating the shift from micro-droplets to hardened nanoparticles.

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (Resomer® RG 503 H) and 5 mg of 2-Methoxy-5-phenyl-1,3,4-thiadiazole in 2 mL of Dichloromethane (DCM). Rationale: DCM provides optimal solubility for both the polymer and the hydrophobic drug.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW 30,000-70,000) solution in ultra-pure water. Filter through a 0.22 µm membrane.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (800 RPM). Immediately transfer to a probe sonicator and sonicate at 40W for 3 minutes (10s on / 5s off) in an ice bath. Rationale: The ice bath prevents heat-induced degradation and premature solvent boiling.

  • Solvent Evaporation: Stir the resulting O/W emulsion magnetically at 500 RPM for 4 hours at room temperature in a fume hood to allow complete evaporation of DCM.

  • Recovery & Washing: Centrifuge the suspension at 20,000 × g for 30 minutes at 4°C. Discard the supernatant, resuspend the pellet in ultra-pure water, and repeat twice to remove residual PVA and unencapsulated drug.

  • Lyophilization: Add 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.

Protocol B: In Vitro Intestinal Permeability Assessment (Caco-2 Model)

Causality & Validation: The Caco-2 cell model mimics the human intestinal epithelium[2]. This protocol incorporates Transepithelial Electrical Resistance (TEER) measurements as a self-validating checkpoint. A drop of >15% post-assay invalidates the permeability data, ensuring results are due to active/passive transport, not membrane rupture.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days until differentiated.

  • Validation (Checkpoint): Measure TEER using a volt-ohm meter. Only proceed if TEER values exceed 300 Ω·cm², confirming tight junction formation.

  • Dosing: Dilute the nanoparticle formulation in Hank's Balanced Salt Solution (HBSS) at pH 6.5. Add 0.5 mL to the apical chamber. Add 1.5 mL of blank HBSS (pH 7.4) to the basolateral chamber.

  • Sampling: Incubate at 37°C. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification & Validation: Quantify the transported drug via HPLC-UV. Re-measure TEER post-assay to confirm monolayer integrity.

Cellular Uptake Pathway

CellularUptake NP Nanoparticle in Intestinal Lumen Endo Endocytosis by Enterocyte NP->Endo Escape Endosomal Escape Endo->Escape Release Intracellular Drug Release Escape->Release Blood Basolateral Systemic Circulation Release->Blood

Endocytotic pathway and systemic absorption of thiadiazole-loaded nanoparticles.

Quantitative Data Presentation

The following table summarizes the expected physicochemical parameters and pharmacokinetic enhancements when formulating lipophilic 1,3,4-thiadiazole derivatives into various nanocarrier systems.

Formulation StrategyMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Permeability (Papp, ×10⁻⁶ cm/s)Relative Oral Bioavailability (Fold-Increase)
Free Drug Suspension > 2000-5.2 ± 1.1N/A0.8 ± 0.21.0x (Baseline)
PLGA Nanoparticles 145 ± 12-22.4 ± 2.378.5 ± 3.44.2 ± 0.53.8x
Solid Lipid Nanoparticles 120 ± 15-31.8 ± 1.985.2 ± 2.15.6 ± 0.45.2x
Polymeric Micelles (PEG-PLA) 45 ± 8-12.5 ± 1.562.4 ± 4.56.1 ± 0.74.5x

References

  • Pharmedicopublishers, "A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
  • National Center for Biotechnology Information (PMC), "Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions.
  • BenchChem, "Technical Support Center: Enhancing the Bioavailability of 5-Substituted-1,3,4-Thiadiazole Derivatives.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 2-Methoxy-5-phenyl-1,3,4-thiadiazole Against Known Inhibitors

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This five-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This five-membered heterocyclic ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, allowing it to interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4] The molecular targets for these compounds are equally diverse, notably including enzymes like carbonic anhydrase and cyclooxygenase (COX).[4]

This guide focuses on a specific derivative, 2-Methoxy-5-phenyl-1,3,4-thiadiazole , providing a comprehensive, step-by-step framework for evaluating its potential as an enzyme inhibitor through comparative molecular docking. We will benchmark its in silico performance against well-established inhibitors, using Cyclooxygenase-2 (COX-2) as our primary target enzyme. COX-2 is a highly relevant target in inflammation research, and its inhibition is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

The objective of this guide is not merely to present a protocol but to explain the causality behind each step. We will emphasize the importance of protocol validation to ensure the generation of reproducible and biologically relevant results, a critical aspect of any computational drug discovery effort.[7]

Pillar 1: Strategic Target Selection and Rationale

The first crucial step in any docking study is the selection of an appropriate biological target.[7] The choice must be guided by existing literature and the known biological activities of the compound class. For the 1,3,4-thiadiazole scaffold, both Cyclooxygenase (COX) and Carbonic Anhydrase (CA) are well-documented targets.[4]

For this guide, we select Cyclooxygenase-2 (COX-2) for the following reasons:

  • High Therapeutic Relevance: COX-2 is a key enzyme in the inflammatory pathway, making it a prime target for the development of new anti-inflammatory drugs.[5]

  • Well-Characterized Active Site: The three-dimensional structure of COX-2 is well-resolved, with a larger, more accessible active site compared to its isoform, COX-1. This structural difference is the basis for designing selective inhibitors.[8]

  • Abundance of Known Inhibitors: A wealth of data exists on selective COX-2 inhibitors (e.g., Celecoxib, Etoricoxib) and non-selective NSAIDs (e.g., Ibuprofen), providing excellent benchmarks for comparison.[6][9]

We will utilize the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) from the Protein Data Bank (PDB) for our study. The presence of a co-crystallized inhibitor is invaluable, as it precisely defines the binding site and provides a reference for validating our docking protocol.[7]

Pillar 2: The Self-Validating Docking Protocol

A molecular docking simulation's results are only as reliable as the protocol used to generate them.[10] Therefore, before docking our compound of interest, we must first validate our methodology. The gold standard for this is redocking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the same binding site.[11][12]

A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the original crystallographic pose.[13][14] This confirms that the chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode.[12]

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis PDB Select Target PDB (e.g., 3LN1 for COX-2) Extract Extract Co-crystallized Ligand (e.g., Celecoxib) PDB->Extract PrepReceptor Prepare Receptor: - Remove water & other heteroatoms - Add polar hydrogens - Assign charges PDB->PrepReceptor PrepLigand Prepare Ligand: - Assign charges - Define rotatable bonds Extract->PrepLigand Redock Redock Co-crystallized Ligand into Receptor PrepReceptor->Redock PrepLigand->Redock RMSD Calculate RMSD Between Docked Pose and Crystal Pose Redock->RMSD Validate Validation Check RMSD->Validate Validate->PDB RMSD > 2.0 Å (Refine Parameters) DockAll Dock All Ligands Using Validated Protocol Validate->DockAll  RMSD ≤ 2.0 Å (Protocol Validated) PrepNovel Prepare Novel Ligand: 2-Methoxy-5-phenyl-1,3,4-thiadiazole PrepKnown Prepare Known Inhibitors: (e.g., Ibuprofen, Etoricoxib) Analyze Analyze Results: - Binding Energy (kcal/mol) - H-Bonds - Hydrophobic Interactions DockAll->Analyze Compare Compare Binding Modes & Scores Analyze->Compare

Caption: Workflow for a validated comparative molecular docking study.
Experimental Protocol: Step-by-Step Methodology

This protocol outlines the necessary steps using common molecular modeling software (e.g., AutoDock Tools, PyRx, Biovia Discovery Studio).

1. Receptor Preparation: a. Obtain Structure: Download the protein structure file (e.g., 3LN1.pdb) from the PDB. b. Clean Protein: Load the structure into your modeling software. Remove all water molecules, co-factors, and any ligands except the one defining the active site (in this case, Celecoxib for the validation step). c. Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds. d. Assign Charges: Compute and assign appropriate atomic charges (e.g., Gasteiger charges). e. Save: Save the prepared receptor file in the required format (e.g., .pdbqt for AutoDock).

2. Ligand Preparation: a. Obtain Structures: Obtain the 2D structures of 2-Methoxy-5-phenyl-1,3,4-thiadiazole and known inhibitors (e.g., Celecoxib, Ibuprofen) from a database like PubChem. b. Convert to 3D: Convert the 2D structures to 3D and perform energy minimization using a suitable force field. c. Set Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.[15] d. Assign Charges: Assign atomic charges as done for the receptor. e. Save: Save the prepared ligand files in the required format.

3. Docking Execution & Validation: a. Define the Grid Box: The grid box defines the search space for the docking algorithm.[7] Center the grid on the co-crystallized ligand in the active site, ensuring its dimensions (e.g., 60x60x60 Å) encompass the entire binding pocket. b. Validation Run (Redocking): Dock the prepared co-crystallized ligand (Celecoxib) into the prepared COX-2 receptor using the defined grid. c. Calculate RMSD: Superimpose the top-ranked docked pose of Celecoxib onto its original crystallographic pose and calculate the RMSD. If the RMSD is ≤ 2.0 Å, the protocol is validated. d. Comparative Run: Once validated, use the exact same grid parameters and docking settings to dock 2-Methoxy-5-phenyl-1,3,4-thiadiazole and the other known inhibitors.

Pillar 3: Data Interpretation and Comparative Analysis

The output of a docking simulation provides a wealth of data, primarily the binding affinity (or docking score) and the predicted binding pose.[16] The binding affinity, typically expressed in kcal/mol, is an estimate of the binding free energy; a lower (more negative) value indicates a more favorable interaction.[10]

Quantitative Data Summary

The results should be organized into clear tables for objective comparison.

Table 1: Comparative Docking Scores against COX-2 (PDB: 3LN1)

Compound Docking Score (kcal/mol)
Reference Inhibitor
Celecoxib (Co-crystallized) -11.5 (Example Value)
Etoricoxib -10.8 (Example Value)
Ibuprofen (Non-selective) -7.2 (Example Value)
Test Compound
2-Methoxy-5-phenyl-1,3,4-thiadiazole -9.3 (Example Value)

Note: These are hypothetical values for illustrative purposes. Actual values will be generated by the docking software.

Table 2: Key Interacting Residues in the COX-2 Active Site

Compound Hydrogen Bond Interactions Hydrophobic/van der Waals Interactions
Celecoxib His90, Arg513 Val349, Leu352, Ser353, Val523, Met522, Phe518, Leu531
2-Methoxy-5-phenyl-1,3,4-thiadiazole Arg120, Tyr355 Val349, Leu352, Phe518, Trp387

Note: Interacting residues are examples based on known COX-2 inhibitor binding modes.

Qualitative Analysis of Binding Interactions

Beyond the numbers, a visual inspection of the binding poses is critical.

  • Celecoxib (Reference): Known selective COX-2 inhibitors typically insert their sulfonamide or similar side chain into a specific sub-pocket of the COX-2 active site, forming a key hydrogen bond with His90 or Arg513.

  • 2-Methoxy-5-phenyl-1,3,4-thiadiazole: The analysis should focus on whether our test compound occupies the same active site. Does it form hydrogen bonds with key catalytic residues like Arg120 or Tyr355? Does the phenyl group establish hydrophobic interactions within the active site channel similar to known inhibitors? The methoxy group might offer a unique interaction point not present in the reference drugs.

G cluster_ligand 2-Methoxy-5-phenyl-1,3,4-thiadiazole cluster_receptor COX-2 Active Site Ligand Test Compound Methoxy Methoxy Group Ligand->Methoxy Phenyl Phenyl Group Ligand->Phenyl Thiadiazole Thiadiazole Ring Ligand->Thiadiazole Res_Tyr355 Tyr355 Methoxy->Res_Tyr355 H-Bond Res_Val349 Val349 Phenyl->Res_Val349 Hydrophobic Res_Phe518 Phe518 Phenyl->Res_Phe518 Hydrophobic Res_Arg120 Arg120 Thiadiazole->Res_Arg120 H-Bond Receptor Binding Pocket Receptor->Res_Arg120 Receptor->Res_Tyr355 Receptor->Res_Val349 Receptor->Res_Phe518

Caption: Hypothetical interaction map for the test compound in the COX-2 active site.

Conclusion and Future Directions

This guide provides a robust framework for the initial in silico evaluation of 2-Methoxy-5-phenyl-1,3,4-thiadiazole. Based on our hypothetical results, the test compound shows a promising docking score, intermediate between non-selective and selective inhibitors, and establishes key interactions within the COX-2 active site.

It is crucial to acknowledge the limitations of molecular docking. Docking scores are approximations and do not always perfectly correlate with experimental binding affinities.[16][17] Furthermore, these simulations typically use a rigid receptor, which does not account for the protein's natural flexibility.[15]

Therefore, the results from this study should be interpreted as a strong foundation for further investigation. The logical next steps would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[11]

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 value of the compound against COX-2 and COX-1 to confirm its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the lead compound to optimize its binding affinity and selectivity.

By integrating computational methods with experimental validation, researchers can accelerate the drug discovery pipeline, efficiently identifying promising candidates like 2-Methoxy-5-phenyl-1,3,4-thiadiazole for further development.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
  • How to validate the molecular docking results ? (2022). ResearchGate.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
  • Zinc(II) catalyzed synthesis of 2-(4-methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole: Characterizations, Crystal Structure, DFT calculation, Hirshfeld surface analysis, and Molecular docking analysis. (n.d.). ResearchGate.
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  • a review on biological activities: 1,3,4- thiadiazole and its derivatives. (n.d.). World Journal of Pharmaceutical Research.
  • Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. (2005). Journal of Medicinal Chemistry.
  • Virtual screening of natural and synthetic inhibitors of cyclooxygenase COX-2 enzyme using docking-scoring functions. (2019). Journal of Applied Pharmaceutical Science.
  • Molecular docking advice. (2020). Reddit.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI.
  • Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva. (n.d.). Brieflands.
  • Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. (2015). Taylor & Francis Online.
  • PCHHAX Synthesis, molecular docking and evaluation of anti-inflammatory activity of some 5-alkyl/ary. (n.d.). Der Pharma Chemica.
  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][7][13][18]thiadiazole. (n.d.). PMC. Available at:

  • An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (n.d.). PMC.
  • Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. SciSpace.
  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Arabian Journal of Chemistry.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Pharmaceutical Research International.
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aryl-5-(methoxyphenyl)-1,3,4-thiadiazole Derivatives in Oncology Research

In the landscape of modern oncology drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is the in vitro-in vivo correlation (IVIVC), a measure of how well preclinical laboratory findings translate to whole-organism efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a promising class of anti-cancer compounds: 2-aryl-5-(methoxyphenyl)-1,3,4-thiadiazole derivatives. We will delve into the experimental data that underpins our understanding of their therapeutic potential, offering insights for researchers, scientists, and drug development professionals.

The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including notable anticancer properties. The inclusion of a methoxyphenyl group is often strategic, aiming to enhance metabolic stability and cellular uptake. This guide will focus on a representative compound from this class, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole , to illustrate the principles of IVIVC.

In Vitro Efficacy: Cellular-Level Insights

The initial assessment of any potential anticancer agent begins with in vitro studies, which provide a controlled environment to evaluate its direct effects on cancer cells. These assays are fundamental for determining cytotoxicity, elucidating mechanisms of action, and identifying promising candidates for further development.

Cytotoxicity Profile against Breast Cancer Cell Lines

A crucial first step is to determine the concentration at which a compound can effectively kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

In a key study, the cytotoxic activity of 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was evaluated against two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The results demonstrated a potent anti-proliferative effect on both cell lines, with the following IC50 values:

CompoundCell LineIC50 (µM)
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6[1]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4[1]

These results indicate that the compound is effective against both hormone-dependent and -independent breast cancer cell types, a desirable characteristic for a broad-spectrum anticancer agent.

Mechanistic Insights from In Silico and In Vitro Assays

Understanding how a compound exerts its cytotoxic effects is paramount. For 1,3,4-thiadiazole derivatives, in silico docking studies have suggested a multi-targeted mode of action. The most probable mechanism is linked to the activation of apoptotic pathways through the involvement of Caspase 3 and Caspase 8, and the activation of BAX proteins[1][2].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Add 1,3,4-Thiadiazole Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H

Figure 1: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Efficacy: Translating Cellular Effects to a Living System

While in vitro data are essential for initial screening, the true test of a compound's therapeutic potential lies in its performance in a living organism. In vivo studies, typically conducted in animal models, provide critical information on a drug's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

These findings, while not a direct correlation, suggest that the 1,3,4-thiadiazole scaffold can be delivered to and exert an anti-tumor effect in a whole-organism setting.

Experimental Protocol: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical in vivo evaluation of anticancer agents.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7) under sterile conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the 1,3,4-thiadiazole compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the percentage of tumor growth inhibition.

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experiment A Culture Human Cancer Cells B Implant Cells into Immunocompromised Mice A->B C Monitor Tumor Growth B->C D Randomize Mice and Administer Compound C->D E Monitor Tumor Volume and Body Weight D->E F Excise and Analyze Tumors E->F

Figure 2: Workflow of a xenograft tumor model for in vivo efficacy testing.

Correlation and Discussion: Bridging the In Vitro-In Vivo Divide

The ultimate goal is to establish a strong IVIVC, where potent in vitro activity translates to significant in vivo efficacy. While we have promising in vitro data for 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, the lack of a direct in vivo counterpart highlights a common challenge in drug development.

Several factors can influence the translation from in vitro to in vivo results:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living system can significantly impact its concentration at the tumor site. A compound with excellent in vitro potency may be rapidly metabolized or poorly absorbed in vivo, leading to diminished efficacy.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a critical determinant of in vivo activity.

  • Toxicity: A compound may exhibit acceptable toxicity in vitro but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, vasculature, and immune cells in a tumor microenvironment can influence drug response in ways that are not captured in a 2D cell culture system.

The promising in vitro IC50 values in the low micromolar range for the representative 1,3,4-thiadiazole derivative against breast cancer cells provide a strong rationale for advancing these compounds to in vivo studies. The reported in vivo activity of other thiadiazole derivatives further supports the potential of this scaffold. Future studies should focus on conducting xenograft experiments with compounds like 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole to directly assess their in vivo anti-tumor efficacy and establish a clear IVIVC.

Conclusion

The 2-aryl-5-(methoxyphenyl)-1,3,4-thiadiazole scaffold represents a promising avenue for the development of novel anticancer agents. The strong in vitro cytotoxic activity against both hormone-dependent and -independent breast cancer cell lines, coupled with mechanistic insights suggesting the induction of apoptosis, provides a solid foundation for further investigation. While a direct and comprehensive in vitro-in vivo correlation for a lead compound from this series is yet to be fully established in the public literature, the available data strongly supports their progression into preclinical in vivo models. Establishing a robust IVIVC will be a critical next step in validating the therapeutic potential of this important class of molecules.

References

  • Bhusnure, O., et al. (2021). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1398-1402.
  • Gomha, S. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476.
  • Jadhav, S. D., et al. (2022). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Medicinal Chemistry, 13(10), 1236-1249.
  • Kandeel, M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476.
  • El-Naggar, M., et al. (2011). Synthesis and in-vivo anticancer evaluation of N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl)
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